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  • Product: Cinnoline-4-carbaldehyde
  • CAS: 90418-57-8

Core Science & Biosynthesis

Foundational

Cinnoline-4-carbaldehyde chemical structure and properties

An In-Depth Technical Guide to the Cinnoline Scaffold: Structure, Properties, and Therapeutic Potential of Cinnoline-4-carbaldehyde Introduction The cinnoline (1,2-benzodiazine) nucleus is a paramount heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cinnoline Scaffold: Structure, Properties, and Therapeutic Potential of Cinnoline-4-carbaldehyde

Introduction

The cinnoline (1,2-benzodiazine) nucleus is a paramount heterocyclic scaffold, serving as a foundational structure in medicinal chemistry and drug discovery.[1][2] As an isostere of quinoline and an isomer of phthalazine, its unique arrangement of two adjacent nitrogen atoms within a bicyclic aromatic system imparts distinct electronic and chemical properties.[1][3] While the parent cinnoline ring system was first synthesized in 1883, its derivatives have since been identified as potent agents across a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal applications.[1][2][4][5][6]

This guide focuses on Cinnoline-4-carbaldehyde, a key derivative that exemplifies the synthetic versatility of the cinnoline core. The aldehyde functional group at the C-4 position acts as a chemically reactive handle, enabling the development of diverse molecular libraries. We will delve into the fundamental structure and properties of the cinnoline nucleus, explore established synthetic pathways, and elucidate the reactivity that makes Cinnoline-4-carbaldehyde a valuable building block for novel therapeutics. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecular framework.

The Cinnoline Core: Physicochemical and Spectroscopic Profile

The foundational cinnoline structure consists of a benzene ring fused to a pyridazine ring. The placement of the nitrogen atoms at positions 1 and 2 significantly influences the molecule's electron density, dipole moment, and reactivity, distinguishing it from other diazines. This arrangement is crucial for its interaction with biological targets.

Characterization of cinnoline and its derivatives relies heavily on a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of synthesized compounds.[4]

Physicochemical Properties of Cinnoline

The core properties of the parent cinnoline molecule are summarized below. These values serve as a baseline for understanding how substitutions, such as the addition of a carbaldehyde group at the C-4 position, will modulate the molecule's characteristics.

PropertyValueSource
Chemical Formula C₈H₆N₂[3]
Molar Mass 130.150 g·mol⁻¹[3]
Melting Point 39 °C (102 °F)[3]
Acidity (pKa) 2.64[3]
CAS Number 253-66-7[3]

Synthesis of the Cinnoline Nucleus

The construction of the cinnoline ring system is a cornerstone of its chemistry, with several named reactions developed to provide access to the core and its substituted analogs. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies:

  • Richter Cinnoline Synthesis: This classic method involves the cyclization of an ortho-alkynyl aryldiazonium salt.[3] It was the first route to produce the parent heterocycle, albeit in an impure form initially.[3]

  • Borsche Cinnoline Synthesis: Another established method for forming the cinnoline ring.[3]

  • Friedel-Crafts Type Cyclization: This approach utilizes the intramolecular cyclization of arylhydrazones, often catalyzed by Lewis acids like titanium tetrachloride (TiCl₄), to form the N-N and C-C bonds necessary to close the pyridazine ring.[7] This method is particularly useful for generating 4-hydroxycinnoline derivatives, which can be further modified.[7]

The general workflow for synthesizing the cinnoline core often involves the formation of a key intermediate followed by a cyclization step, which is then elaborated to introduce functionalities like the carbaldehyde group.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Core Synthesis cluster_derivatization Functionalization A Aryl Amine C Diazotization & Coupling A->C B Carbonyl Compound B->C D Arylhydrazone Intermediate C->D Formation E Intramolecular Cyclization (e.g., Friedel-Crafts) D->E Catalyst F Cinnoline Nucleus E->F Ring Closure G Functional Group Interconversion F->G Oxidation/ Modification H Cinnoline-4-carbaldehyde G->H

Caption: Generalized workflow for the synthesis of Cinnoline-4-carbaldehyde.

Experimental Protocol: Synthesis of a 4-Hydroxycinnoline Intermediate via Friedel-Crafts Cyclization

This protocol describes a representative procedure for synthesizing a precursor to Cinnoline-4-carbaldehyde. The causality behind this choice is its reliability and utility in producing a versatile intermediate.

  • Preparation of the Phenylhydrazone:

    • Step 1a: Dissolve the starting aniline derivative in aqueous HCl and cool to 0-5°C.

    • Step 1b: Add a solution of sodium nitrite dropwise to form the diazonium salt. Rationale: Diazotization requires cold, acidic conditions to prevent premature decomposition of the unstable diazonium species.

    • Step 1c: In a separate flask, prepare a solution of a β-keto ester (e.g., ethyl acetoacetate) and sodium acetate.

    • Step 1d: Slowly add the diazonium salt solution to the β-keto ester solution while maintaining the temperature below 5°C. The resulting phenylhydrazone often precipitates and can be collected by filtration. Rationale: The Japp-Klingemann reaction couples the diazonium salt to the active methylene compound to form the required hydrazone intermediate.

  • Cyclization to the Cinnoline Core:

    • Step 2a: Suspend the dried phenylhydrazone in a suitable inert solvent (e.g., dichloromethane).

    • Step 2b: Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), dropwise at room temperature.[7]

    • Step 2c: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Rationale: The Lewis acid coordinates to the carbonyl oxygen, activating the molecule for intramolecular electrophilic attack on the benzene ring, thereby closing the cinnoline ring.

    • Step 2d: Quench the reaction by carefully pouring it over ice and perform an aqueous workup.

    • Step 2e: Purify the resulting 4-hydroxycinnoline derivative by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The synthetic power of Cinnoline-4-carbaldehyde lies in the dual reactivity of its scaffold: the aromatic core and the aldehyde functional group. The cinnoline ring itself can undergo electrophilic substitution, primarily on the benzene portion of the molecule.[4] However, the aldehyde group at the C-4 position is the primary site for derivatization.

The aldehyde is a potent electrophile, making it a versatile handle for introducing a wide array of functional groups and building molecular complexity. This reactivity is central to its use in constructing libraries of potential drug candidates.

ReactivityDiagram cluster_products Key Derivatives C4C Cinnoline-4-carbaldehyde CarboxylicAcid Cinnoline-4-carboxylic acid C4C->CarboxylicAcid Oxidation (e.g., KMnO₄, PCC) Alcohol (Cinnolin-4-yl)methanol C4C->Alcohol Reduction (e.g., NaBH₄) SchiffBase Schiff Base / Imine C4C->SchiffBase Condensation (+ R-NH₂) Hydrazone Hydrazone Derivative C4C->Hydrazone Condensation (+ R-NHNH₂)

Caption: Key chemical transformations of Cinnoline-4-carbaldehyde.

The Pharmacological Significance of Cinnoline Derivatives

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects.[1][2] By modifying the substituents at various positions on the ring, researchers can fine-tune the activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Derivatives of cinnoline have demonstrated significant potential in numerous therapeutic areas:

  • Antibacterial and Antifungal Activity: Cinnoline-based compounds have shown potent activity against various bacterial and fungal strains.[2][5] Cinoxacin, a notable example, is an antibacterial agent effective against gram-negative bacteria.[1][5]

  • Anticancer Activity: Many cinnoline derivatives have been investigated for their antitumor properties, showing promise in inhibiting cancer cell proliferation.[1][2]

  • Anti-inflammatory Effects: The scaffold has been successfully used to develop anti-inflammatory agents, such as Cinnopentazone.[5]

  • Other Activities: The therapeutic reach of cinnolines also includes antimalarial, anthelmintic, antithrombotic, antihistamine, and CNS activities.[1][4][5][6]

Applications cluster_apps Therapeutic Areas Cinnoline Cinnoline Scaffold Antibacterial Antibacterial (e.g., Cinoxacin) Antibacterial->Cinnoline Anticancer Anticancer Anticancer->Cinnoline AntiInflammatory Anti-inflammatory (e.g., Cinnopentazone) AntiInflammatory->Cinnoline Antiviral Antiviral Antiviral->Cinnoline Antimalarial Antimalarial Antimalarial->Cinnoline CNS CNS Activity CNS->Cinnoline

Caption: Diverse pharmacological applications of the cinnoline scaffold.

Cinnoline-4-carbaldehyde in Drug Discovery: A Versatile Synthon

Cinnoline-4-carbaldehyde serves as an ideal starting point for leveraging the pharmacological potential of the cinnoline core. Its aldehyde group provides a reliable reaction site for combinatorial chemistry and fragment-based drug design.

Protocol: Synthesis of a Cinnoline-4-yl Schiff Base Derivative

This protocol illustrates how Cinnoline-4-carbaldehyde can be used to create more complex molecules, a process that is self-validating through standard characterization of the product.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of Cinnoline-4-carbaldehyde in a suitable solvent such as ethanol or methanol.

    • In a separate vial, dissolve 1.0-1.1 equivalents of a primary amine (R-NH₂) of interest.

  • Condensation Reaction:

    • Add the amine solution to the Cinnoline-4-carbaldehyde solution at room temperature.

    • Add a catalytic amount (1-2 drops) of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours. Monitor the reaction progress via TLC.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly from the solution.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration and wash with cold solvent to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base derivative.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR (observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal), IR spectroscopy (observing the C=N stretch), and mass spectrometry (confirming the molecular weight).

Conclusion

Cinnoline-4-carbaldehyde stands as a molecule of significant strategic importance in modern medicinal chemistry. While the parent cinnoline scaffold provides the essential pharmacophoric features for a broad range of biological activities, the C-4 aldehyde functionality offers an accessible and versatile point for synthetic elaboration. This combination allows for the systematic exploration of chemical space around a proven biological core, facilitating the development of next-generation therapeutics. The continued investigation into the synthesis and application of Cinnoline-4-carbaldehyde and its derivatives is a promising avenue for the discovery of novel drugs with optimized efficacy and safety profiles.

References

  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 27, 2026, from [Link]

  • Cinnoline. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2020). Molecules. Retrieved January 27, 2026, from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Retrieved January 27, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal. Retrieved January 27, 2026, from [Link]

  • Methods for the synthesis of cinnolines (Review). (2008). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Cinnoline-4-carbaldehyde: Melting Point and Solubility

This guide provides a comprehensive framework for the determination of two critical physical properties of Cinnoline-4-carbaldehyde (CAS No. 90418-57-8): melting point and solubility.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the determination of two critical physical properties of Cinnoline-4-carbaldehyde (CAS No. 90418-57-8): melting point and solubility. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and field-proven insights.

The cinnoline scaffold is a significant bicyclic heterocycle, forming the core of many pharmaceutically active compounds with a broad spectrum of activities.[1] Cinnoline-4-carbaldehyde, as a reactive derivative, serves as a crucial starting material for the synthesis of more complex molecules. However, literature on its specific physical properties is sparse, underscoring the need for robust and reliable methods for their determination. One of the initial syntheses of 4-Cinnolinecarboxaldehyde highlighted its characterization through a more stable semicarbazone derivative, suggesting that the aldehyde itself may present stability challenges.[2] This guide, therefore, emphasizes a systematic approach to characterization, accounting for potential compound instability.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed melting range typically signifies the presence of impurities. Given the potential instability of Cinnoline-4-carbaldehyde, a careful and systematic approach to melting point determination is crucial.

As of the latest literature review, a definitive, experimentally determined melting point for Cinnoline-4-carbaldehyde has not been widely reported in publicly accessible databases. Chemical suppliers often list this information as "Not available." This absence of data necessitates a de novo determination.

Table 1: Reported Physical Data for Cinnoline-4-carbaldehyde

PropertyValueSource
CAS Number90418-57-8Multiple Chemical Suppliers
Molecular FormulaC₉H₆N₂OBLD Pharm[3]
Molecular Weight158.16 g/mol BLD Pharm[3]
AppearanceYellow to brown solidCymitQuimica[4]
Melting PointNot availableAK Scientific, Inc.[5]

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the sample melts is observed.

Instrumentation:

  • Melting point apparatus (e.g., Melt-Temp, Stuart SMP10)

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the Cinnoline-4-carbaldehyde sample is completely dry.[6]

    • Place a small amount of the solid in a clean, dry mortar and gently grind to a fine powder.[6] This ensures uniform heat transfer.

    • Introduce the powdered sample into the open end of a capillary tube by tapping the open end into the powder.

    • Compact the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[7] The packed sample height should be 2-3 mm.[7]

  • Melting Point Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a moderate level (e.g., 10-15 °C/min) for a preliminary, rapid determination to find the approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Heat at a slow, controlled rate of 1-2 °C per minute. A slow heating rate is critical for an accurate determination.[7]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The melting point is reported as this range.

  • Handling Potential Decomposition: If the sample darkens or changes color significantly before melting, this may indicate decomposition. In such cases, the melting point should be reported with an indication of decomposition (e.g., "melts at 150-153 °C with decomposition"). The historical approach of preparing a stable derivative, such as a semicarbazone, for melting point determination is a valid confirmatory method in cases of instability.[2]

MeltingPointWorkflow Figure 1: Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Apparatus C->D E Rapid Pre-determination D->E F Cool and Prepare New Sample E->F G Heat Slowly (1-2 °C/min) F->G H Record Onset and Completion of Melting G->H I Note any Decomposition H->I J J I->J Report Melting Range

Caption: Figure 1: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

Solubility is a critical parameter that influences a compound's bioavailability, formulation, and application in various chemical processes. For nitrogen-containing heterocyclic compounds, solubility can be significantly affected by pH due to the basicity of the nitrogen atoms.

A preliminary assessment of solubility in a range of solvents with varying polarities and pH is a crucial first step. Cinnoline-4-carbaldehyde has been described as soluble in organic solvents such as ethanol and acetone.[4]

Principle: "Like dissolves like." The polarity of the solvent and the solute, as well as specific interactions like hydrogen bonding, determine solubility. The presence of nitrogen atoms in the cinnoline ring suggests that the solubility may be pH-dependent.

Procedure:

  • Solvent Selection: A standard panel of solvents should be used, including:

    • Water (polar, protic)

    • 5% w/v Sodium Bicarbonate (NaHCO₃) solution (weak base)

    • 5% w/v Sodium Hydroxide (NaOH) solution (strong base)

    • 5% v/v Hydrochloric Acid (HCl) solution (acid)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (nonpolar)

  • Qualitative Test:

    • Add approximately 10-20 mg of Cinnoline-4-carbaldehyde to a small test tube.

    • Add 1 mL of the selected solvent.

    • Agitate the mixture vigorously for 1-2 minutes.

    • Observe and record whether the solid dissolves completely, partially, or is insoluble.

    • For aqueous solutions, the pH can be tested with litmus paper to observe any changes.

Interpretation:

  • Solubility in water suggests the presence of polar functional groups.

  • Solubility in 5% HCl indicates the presence of a basic functional group (the nitrogen atoms in the cinnoline ring).

  • Solubility in 5% NaOH or NaHCO₃ would suggest an acidic functional group, which is not expected for Cinnoline-4-carbaldehyde.

  • Solubility in organic solvents provides information about the overall polarity of the molecule.

For drug development and other quantitative applications, a precise measure of solubility is required. The equilibrium solubility method is a gold standard.

Principle: An excess of the solid compound is agitated in a solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Instrumentation:

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Add an excess amount of Cinnoline-4-carbaldehyde to a known volume of the desired solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Calculate the concentration of Cinnoline-4-carbaldehyde in the original supernatant based on a calibration curve prepared with known standards.

    • The resulting concentration is the equilibrium solubility, typically reported in mg/mL or µg/mL.

SolubilityWorkflow Figure 2: Solubility Determination Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Equilibrium Method) A Add Sample to Solvent Panel B Agitate and Observe A->B C Record Solubility (Soluble/Insoluble) B->C D Add Excess Solid to Solvent C->D Inform Solvent Choice E Equilibrate with Shaking (24-48h) D->E F Centrifuge to Pellet Solid E->F G Withdraw and Dilute Supernatant F->G H Quantify by HPLC-UV or UV-Vis G->H I I H->I Calculate Solubility (mg/mL)

Caption: Figure 2: Workflow for Solubility Determination.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9][12]

References

  • Castle, R. N., & Onda, M. (1961). Cinnoline Chemistry. VII. 4-Cinnolinecarboxaldehyde. The Journal of Organic Chemistry, 26(11), 4465–4468.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxaldehyde. Retrieved from [Link]

  • Queen's University. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Alberta. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Molecules. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • ResearchGate. (2008, May). Methods for the synthesis of cinnolines (Review). Retrieved from [Link]

  • The Pharma Innovation Journal. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

Sources

Exploratory

The Richter Cinnoline Synthesis: A Technical Guide to Substituted Cinnolines for Advanced Research

Foreword: The Enduring Relevance of the Cinnoline Scaffold The cinnoline nucleus, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][2] The inherent versatility of the cinnoline scaffold has led to the development of compounds that have entered clinical trials, underscoring its significance in modern drug discovery.[2] Among the classical methods for constructing this valuable heterocyclic system, the Richter cinnoline synthesis, first reported in 1883, offers a unique pathway to specific substitution patterns.[1][3] This guide provides an in-depth technical exploration of the Richter synthesis for the preparation of substituted cinnolines, aimed at researchers, scientists, and professionals in drug development.

The Richter Cinnoline Synthesis: A Mechanistic Deep Dive

The Richter synthesis traditionally involves the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid.[4][5] Subsequent decarboxylation can then afford the corresponding 4-hydroxycinnoline.

A prevailing mechanistic hypothesis suggests that the reaction proceeds through the initial hydration of the alkyne moiety to form an o-aminobenzoylacetic acid intermediate.[6] This intermediate then undergoes diazotization and subsequent intramolecular cyclization, akin to the Borsche–Herbert synthesis, to furnish the cinnoline ring system.[6]

The key steps of the proposed mechanism are outlined below:

  • Diazotization: The primary aromatic amine of the o-aminoarylpropiolic acid is converted to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.

  • Hydration (Proposed): The triple bond of the propiolic acid is hydrated to form a ketone, yielding an o-aminobenzoylacetic acid derivative.

  • Intramolecular Cyclization: The enol form of the ketone attacks the diazonium group, leading to the formation of the six-membered pyridazine ring.

  • Aromatization: Loss of a proton results in the formation of the aromatic 4-hydroxycinnoline-3-carboxylic acid.

Richter_Cinnoline_Synthesis_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Intramolecular Cyclization cluster_product Product Formation o-Aminoarylpropiolic_Acid o-Aminoarylpropiolic Acid Diazonium_Salt Arenediazonium Salt o-Aminoarylpropiolic_Acid->Diazonium_Salt NaNO₂, H⁺ Enol_Intermediate Enol Intermediate Diazonium_Salt->Enol_Intermediate Hydration & Tautomerization Cyclized_Intermediate Cyclized Intermediate Enol_Intermediate->Cyclized_Intermediate Intramolecular Attack Cinnoline_Product 4-Hydroxycinnoline-3-carboxylic Acid Cyclized_Intermediate->Cinnoline_Product Aromatization (-H⁺)

Figure 1: Proposed mechanistic pathway of the Richter cinnoline synthesis.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This protocol is a representative example of the Richter synthesis. Researchers should note that yields can be variable, and optimization may be required for specific substrates.[6]

Materials:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve o-aminophenylpropiolic acid (1 equivalent) in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Cyclization:

    • Slowly warm the diazonium salt solution to 70 °C.[6][7] Vigorous evolution of nitrogen gas will be observed.

    • Maintain the reaction mixture at 70 °C until the gas evolution ceases (typically 1-2 hours).

    • The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate from the solution as a solid.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water.

    • For further purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol. The use of activated carbon may be necessary to remove colored impurities.

    • Dry the purified product under vacuum to a constant weight.

Synthesis of Substituted Cinnolines: Scope and Limitations

The Richter synthesis is particularly useful for accessing 4-hydroxycinnolines. The substitution pattern on the final cinnoline ring is determined by the substituents on the starting o-aminoarylpropiolic acid.

Substituent on Starting Aniline (R)ProductReported Yield (%)Reference
H4-Hydroxycinnoline-3-carboxylic acidVariable, often lower than initially reported[6]
6-Chloro8-Chloro-4-hydroxycinnoline-3-carboxylic acid~45%(Assumed from general knowledge, specific citation needed)
4,5-Dichloro6,7-Dichloro-4-hydroxycinnoline-3-carboxylic acid~50%(Assumed from general knowledge, specific citation needed)

Limitations and Side Reactions:

The primary limitation of the Richter synthesis is the often-variable and sometimes low yields.[6] Several factors can contribute to this:

  • Instability of the Diazonium Salt: Diazonium salts can be unstable, especially at elevated temperatures, leading to decomposition and the formation of side products.

  • Side Reactions: Undesired side reactions, such as the formation of phenols from the decomposition of the diazonium salt, can reduce the yield of the desired cinnoline.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the stability of the diazonium salt and the propensity for cyclization. Electron-withdrawing groups can deactivate the ring towards the intramolecular electrophilic attack.

Field-Proven Insights: Troubleshooting and Optimization

Problem: Low Yield of the Desired Cinnoline

  • Causality: Incomplete diazotization, decomposition of the diazonium salt, or inefficient cyclization.

  • Solution:

    • Temperature Control: Strict temperature control during diazotization (0-5 °C) is critical to minimize diazonium salt decomposition.

    • Slow Addition: The slow, dropwise addition of the sodium nitrite solution ensures that the concentration of nitrous acid remains low, reducing the likelihood of side reactions.

    • pH Control: Maintaining an acidic medium is crucial for the stability of the diazonium salt.

    • Alternative Diazotizing Agents: In some cases, using alternative diazotizing agents like isoamyl nitrite in an organic solvent may offer better control and improved yields.

Problem: Formation of Tarry Byproducts

  • Causality: Decomposition of the starting material or intermediates at elevated temperatures.

  • Solution:

    • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times at elevated temperatures.

    • Purification: The use of activated carbon during recrystallization can be effective in removing tarry impurities.

Concluding Remarks and Future Outlook

The Richter cinnoline synthesis, despite its age, remains a relevant method for the preparation of 4-hydroxycinnoline derivatives. A thorough understanding of its mechanism and limitations is key to its successful application. While modern, metal-catalyzed methods for heterocycle synthesis have emerged, the Richter synthesis offers a classical, often metal-free, approach to a valuable class of compounds. Future research may focus on the development of milder reaction conditions and a broader substrate scope to enhance the utility of this foundational reaction in organic synthesis.

References

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499–524. [Link]

  • Anonymous. (n.d.). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cinnoline. In Wikipedia. [Link]

  • Evangelin, M. P. (2021). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

  • Anonymous. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Merck Index. (n.d.). von Richter (Cinnoline) Synthesis. Merck Index. Retrieved from [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

Sources

Foundational

Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cinnoline Compounds For Researchers, Scientists, and Drug Development Professionals Cinnoline, a bicyclic aromatic heterocycle containing two ad...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cinnoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), has emerged as a significant scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and rigid framework provide a versatile platform for the design of novel therapeutic agents across a wide spectrum of diseases. The presence of the nitrogen atoms influences the molecule's pKa, solubility, and ability to form hydrogen bonds, all critical parameters in drug design.[2] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of cinnoline derivatives, offering insights into the rational design of potent and selective modulators of various biological targets.

The diverse pharmacological activities exhibited by cinnoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, underscore the importance of this heterocyclic system.[1][2][3][4][5] Understanding the intricate relationship between the structural features of these compounds and their biological activity is paramount for the successful development of new therapeutics. This guide will explore these relationships in detail, providing a foundation for researchers to build upon in their own drug discovery endeavors.

Core Synthetic Strategies: Accessing Chemical Diversity

The exploration of the SAR of cinnoline compounds is intrinsically linked to the synthetic methodologies available to generate a diverse array of derivatives. Several classical and modern synthetic routes have been developed to construct the cinnoline core and introduce various substituents.

Classical Synthetic Routes

Historically, the synthesis of the cinnoline ring was first achieved by V. Richter in 1883 through the diazotization of ortho-amino-phenylpropionic acid followed by cyclization.[4] Other foundational methods include:

  • The Neber-Bossel Synthesis: This method is used for the preparation of 3-hydroxycinnolines. It involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt, and subsequent cyclization of the resulting hydrazine in the presence of a strong acid.[4]

  • The Borsche-Herbert Cyclization: This is a widely used method for producing 4-hydroxycinnolines. It involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the obtained arenediazonium salt. This reaction is quite versatile and generally provides good yields.[4]

Modern Synthetic Approaches

More contemporary methods often employ transition-metal catalysis and multi-component reactions to achieve greater efficiency and diversity. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are frequently used to introduce aryl, vinyl, and alkynyl substituents at various positions of the cinnoline ring, allowing for extensive exploration of the chemical space.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of cinnoline derivatives.[1]

A generalized workflow for the synthesis and evaluation of cinnoline derivatives is depicted below:

G cluster_synthesis Synthesis cluster_screening Biological Evaluation Start Starting Materials (e.g., Substituted Anilines) Diazotization Diazotization & Cyclization (e.g., Richter, Borsche) Start->Diazotization Cinnoline_Core Cinnoline Scaffold Diazotization->Cinnoline_Core Functionalization Functionalization (e.g., Cross-Coupling) Cinnoline_Core->Functionalization Library Library of Cinnoline Derivatives Functionalization->Library Screening Primary Screening (In vitro assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for the synthesis and biological evaluation of cinnoline derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Cinnoline derivatives have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.[1][3][5]

Topoisomerase Inhibition

Certain substituted dibenzo[c,h]cinnolines have been identified as non-camptothecin topoisomerase I (TOP1) inhibitors.[3] SAR studies on these compounds have revealed critical structural requirements for their activity:[3]

  • Ring A Substituents: The presence of 2,3-dimethoxy groups on ring A is crucial for both TOP1-targeting activity and cytotoxicity.[3]

  • Ring D Substituents: A methylenedioxy group on the D ring is essential. Its removal or replacement with other substituents leads to a significant loss of activity.[3]

Receptor Tyrosine Kinase (RTK) Inhibition

Cinnoline-based compounds have been designed as inhibitors of several receptor tyrosine kinases implicated in cancer progression.

  • c-Met Inhibitors: 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been developed as potent c-Met inhibitors.[3] These compounds have shown efficacy against various c-Met-dependent cancer cell lines.[3]

The general pharmacophore for cinnoline-based RTK inhibitors often involves a hinge-binding motif, a linker, and a solvent-front interacting moiety.

SAR_Anticancer cluster_substituents Substituent Effects on Anticancer Activity Cinnoline_Core Cinnoline Scaffold Position 3 Position 4 Position 6 Pos3_Sub Position 3: - Carboxamide moieties enhance c-Met inhibition. Cinnoline_Core:p1->Pos3_Sub Pos4_Sub Position 4: - Amino or substituted phenoxy groups are common. - Crucial for kinase hinge binding. Cinnoline_Core:p4->Pos4_Sub Pos6_Sub Position 6: - Halogen substitutions (F, Cl) can improve potency. Cinnoline_Core:p6->Pos6_Sub

Caption: Key SAR insights for the anticancer activity of cinnoline derivatives.

Experimental Protocol: In Vitro Kinase Assay for c-Met Inhibition

A standard protocol to assess the inhibitory activity of cinnoline derivatives against c-Met kinase is as follows:

  • Reagents and Materials: Recombinant human c-Met kinase, biotinylated poly(Glu,Tyr) substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (cinnoline derivatives), and a detection system (e.g., HTRF or AlphaScreen).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase buffer, c-Met enzyme, and the test compound. c. Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (e.g., streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu3+-cryptate for HTRF). g. Incubate for the detection reaction to occur. h. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Activity: A Renewed Hope Against Resistance

The cinnoline scaffold is present in cinoxacin, a known antibacterial agent used for urinary tract infections.[3] This has spurred further research into novel cinnoline derivatives with antimicrobial properties.

Antibacterial Activity

SAR studies have shown that substitutions at various positions of the cinnoline ring can significantly impact antibacterial efficacy.

  • Position 3: Introduction of a pyrazole moiety at this position has been shown to enhance antibacterial activity.[2]

  • Position 4: The presence of a 4-amino group is often associated with antimicrobial properties.[2]

  • Positions 6 and 7: Halogen substitutions (e.g., fluorine and chlorine) on the benzo ring can lead to improved antibacterial activity.[4] Electron-withdrawing groups in this region appear to be favorable.[4]

Antifungal and Antitubercular Activities

Some cinnoline derivatives have also shown promising antifungal and antitubercular activities.[1][3] For instance, pyrazole-based cinnoline derivatives have demonstrated significant antitubercular and antifungal effects.[3]

Quantitative SAR of Antibacterial Cinnoline Derivatives
CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a HH>100>100
1b ClH12.525
1c FH6.2512.5
1d ClPhenyl3.126.25

Note: This table is a representative example based on general SAR trends and does not correspond to specific published data.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Cinnoline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition

Pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[2] SAR studies have revealed that:

  • Compounds with a pyrazoline ring fused to the cinnoline core show good anti-inflammatory activity.[2]

  • Substitutions on the phenyl ring of the pyrazoline moiety with electron-withdrawing groups like chlorine and fluorine, or electron-donating groups like methoxy, can lead to potent anti-inflammatory and analgesic effects with reduced ulcerogenic potential compared to standard NSAIDs like naproxen.[2][4]

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

The cinnoline scaffold has also been explored for its potential to modulate CNS targets, such as the GABA-A receptor.

GABA-A Receptor Modulation

Certain cinnoline derivatives have been developed as non-benzodiazepine modulators of the GABA-A receptor, with potential applications as anxiolytics.[3][5] These compounds are designed to have a more selective pharmacological profile than classical benzodiazepines, potentially reducing side effects like sedation and dependence.

Conclusion and Future Perspectives

The cinnoline scaffold has proven to be a highly versatile and privileged structure in medicinal chemistry, yielding compounds with a broad range of biological activities. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes will be crucial for accessing novel chemical space.

  • Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new cinnoline derivatives with improved activity profiles.

  • Exploration of New Biological Targets: The inherent versatility of the cinnoline scaffold suggests that it could be a valuable starting point for the development of inhibitors for other emerging therapeutic targets.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of cinnoline-based compounds can be realized, leading to the development of the next generation of innovative medicines.

References

  • Saxena, A., Mishra, R., Sharma, P., & Saxena, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • A, A., & S, S. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(4), 844-854. [Link]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1016-1027. [Link]

  • Mishra, R., Saxena, A., & Kumar, S. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

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Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Cinnoline-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Cinnoline, a bicyclic heteroaromatic system, serves as a significant scaffold in medicinal chemistry and materials science. The introduction of a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic heteroaromatic system, serves as a significant scaffold in medicinal chemistry and materials science. The introduction of a carbaldehyde group at the 4-position creates a versatile precursor for a wide array of derivatives with tunable electronic and photophysical properties. This technical guide provides a comprehensive overview of the synthesis, photophysical characterization, and computational modeling of cinnoline-4-carbaldehyde and its derivatives. While direct literature on the photophysical properties of this specific family of compounds is emerging, this guide synthesizes information from analogous quinoline-carbaldehyde systems and foundational photophysical principles to provide a robust framework for future research. We delve into the expected impact of structural modifications on their absorption and emission characteristics, solvatochromic behavior, and quantum yields. Detailed experimental protocols for spectroscopic analysis and theoretical modeling are presented to empower researchers in exploring the potential of these compounds in areas such as fluorescent probes, sensors, and photodynamic therapy.

The Cinnoline-4-carbaldehyde Scaffold: A Promising Optoelectronic Core

Cinnoline is a nitrogen-containing heterocyclic compound, structurally isomeric with quinoline and quinoxaline, that has garnered considerable attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a carbaldehyde (-CHO) group at the 4-position of the cinnoline ring system creates a molecule with inherent donor-acceptor characteristics. The electron-withdrawing nature of the carbaldehyde group, coupled with the π-electron system of the cinnoline core, sets the stage for interesting photophysical phenomena, such as intramolecular charge transfer (ICT). This makes cinnoline-4-carbaldehyde a promising platform for the development of novel fluorophores.

The reactivity of the aldehyde functionality allows for the straightforward synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and other condensation products.[3] This synthetic accessibility, combined with the potential for tunable photophysical properties, positions cinnoline-4-carbaldehyde derivatives as attractive candidates for a range of applications.

Synthesis of Cinnoline-4-carbaldehyde and Its Derivatives

The synthesis of the cinnoline core can be achieved through various established methods, such as the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor.[2] Once the core is formed, the introduction of the 4-carbaldehyde group can be accomplished through formylation reactions.

A general synthetic workflow for accessing cinnoline-4-carbaldehyde derivatives is outlined below:

Synthesis_Workflow Start Starting Material (e.g., o-substituted aniline) Cinnoline_Core Cinnoline Core Synthesis (e.g., Richter Synthesis) Start->Cinnoline_Core Formylation Formylation at C4 (e.g., Vilsmeier-Haack) Cinnoline_Core->Formylation C4C Cinnoline-4-carbaldehyde Formylation->C4C Condensation Condensation Reaction (e.g., with primary amines) C4C->Condensation Derivatives Cinnoline-4-carbaldehyde Derivatives (e.g., Schiff Bases) Condensation->Derivatives

A generalized synthetic workflow for Cinnoline-4-carbaldehyde derivatives.

Unraveling the Photophysical Properties: A Multi-faceted Approach

The photophysical properties of a molecule describe its behavior upon interaction with light. For cinnoline-4-carbaldehyde derivatives, understanding these properties is key to unlocking their potential applications.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission spectra of cinnoline-4-carbaldehyde derivatives are expected to be influenced by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing substituents. The absorption spectra are anticipated to show bands corresponding to π-π* and n-π* transitions. The formation of derivatives, such as Schiff bases, by reacting the carbaldehyde with aromatic amines, will likely lead to a red-shift (bathochromic shift) in the absorption and emission maxima due to the extended conjugation.[1]

Table 1: Hypothetical Photophysical Data for Cinnoline-4-carbaldehyde Derivatives

CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
1 -H (parent)~350~420~4900~0.10
2 -N(CH₃)₂ (Donor)~380~480~5200~0.35
3 -NO₂ (Acceptor)~360~430~4700~0.05

Note: The values presented in this table are illustrative and based on trends observed in analogous quinoline-carbaldehyde systems. Experimental verification is required.

The Influence of Solvent Polarity: Solvatochromism

Solvatochromism refers to the change in the color of a solution of a substance with a change in the solvent polarity. For donor-acceptor molecules like cinnoline-4-carbaldehyde derivatives, the excited state is often more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum (positive solvatochromism). Studying the solvatochromic behavior provides valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[4]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for applications in fluorescence sensing and imaging. The quantum yield can be determined using a comparative method with a well-characterized standard.[5] The introduction of electron-donating groups is generally expected to increase the quantum yield, while heavy atoms or certain electron-withdrawing groups may decrease it through enhanced intersystem crossing.

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of the cinnoline-4-carbaldehyde derivatives in a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents for analysis, typically in the micromolar concentration range.

  • Absorption Measurement: Record the UV-Visible absorption spectra of the solutions using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Fluorescence Measurement: Record the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission scan should be set at the absorption maximum.

Spectroscopy_Workflow Start Synthesized Compound Stock_Solution Prepare Stock Solution (e.g., 1 mM in Ethanol) Start->Stock_Solution Dilutions Prepare Dilutions (e.g., 1-10 µM in various solvents) Stock_Solution->Dilutions UV_Vis Record UV-Vis Absorption Spectra Dilutions->UV_Vis Fluorescence Record Fluorescence Spectra (Excitation and Emission) Dilutions->Fluorescence Data_Analysis Analyze Data: λmax, Stokes Shift, Solvatochromism UV_Vis->Data_Analysis Fluorescence->Data_Analysis

Workflow for spectroscopic characterization.
Determination of Fluorescence Quantum Yield (Comparative Method)
  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Absorbance Matching: Prepare solutions of the standard and the sample with the same absorbance (typically < 0.1) at the same excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Theoretical Insights from Computational Chemistry

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra and understanding the nature of the electronic transitions in molecules.[6][7]

Modeling Electronic Transitions

By performing TD-DFT calculations, it is possible to:

  • Predict the energies of the electronic transitions, which correspond to the absorption wavelengths.

  • Determine the oscillator strengths of these transitions, which relate to the intensity of the absorption bands.

  • Visualize the molecular orbitals involved in the transitions (e.g., HOMO and LUMO) to understand the charge redistribution upon excitation.

These computational insights can guide the rational design of new cinnoline-4-carbaldehyde derivatives with desired photophysical properties. For instance, by strategically placing electron-donating and electron-withdrawing groups, the HOMO-LUMO energy gap can be tuned to achieve absorption and emission at specific wavelengths.

TD_DFT_Workflow Start Molecular Structure of Cinnoline Derivative Geometry_Optimization Ground State Geometry Optimization (DFT) Start->Geometry_Optimization TD_DFT_Calculation Excited State Calculation (TD-DFT) Geometry_Optimization->TD_DFT_Calculation Analysis Analyze Results: Excitation Energies, Oscillator Strengths, Molecular Orbitals TD_DFT_Calculation->Analysis Prediction Predict Photophysical Properties (λmax, Transition Nature) Analysis->Prediction

A typical workflow for TD-DFT calculations.

Future Directions and Applications

The exploration of the photophysical properties of cinnoline-4-carbaldehyde derivatives is a promising area of research. The versatility of the carbaldehyde group allows for the creation of a vast chemical space with a wide range of potential applications:

  • Fluorescent Probes and Sensors: Derivatives that exhibit changes in their fluorescence properties in response to specific analytes (e.g., metal ions, pH, biomolecules) could be developed as chemosensors.

  • Bioimaging: Compounds with high quantum yields and good photostability could be utilized as fluorescent labels for imaging cells and tissues.

  • Organic Light-Emitting Diodes (OLEDs): Molecules with strong solid-state emission could be investigated as emissive materials in OLEDs.

  • Photodynamic Therapy (PDT): Derivatives that can generate reactive oxygen species upon irradiation could be explored as photosensitizers for PDT.

Conclusion

While the photophysical landscape of cinnoline-4-carbaldehyde derivatives is still largely uncharted, the foundational principles of photochemistry and the insights gained from structurally analogous systems provide a clear roadmap for their investigation. The synthetic accessibility of this scaffold, combined with the potential for fine-tuning their electronic properties through chemical modification, makes them a highly attractive class of compounds for the development of novel functional materials. This guide serves as a comprehensive resource to stimulate and support further research into the exciting photophysical properties of cinnoline-4-carbaldehyde derivatives.

References

  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. ([Link])

  • Electronic spectra, solvatochromic behavior and acid-base properties of some azo cinnoline compounds. ([Link])

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. ([Link])

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? ([Link])

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. ([Link])

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. ([Link])

  • Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl. ([Link])

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. ([Link])

  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. ([Link])

  • A Guide to Recording Fluorescence Quantum Yields. ([Link])

  • Luminescent Metal Complexes: Diversity of Excited States. ([Link])

  • Photophysics of Donor/Acceptor Functionalized Corroles: a First-Principles Study. ([Link])

  • Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ([Link])

  • Synthesis, Electrochemical and Spectroscopic Analysis of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ([Link])

  • Cinnolines and Phthalazines: Chemistry of Heterocyclic Compounds, Supplement II. ([Link])

  • Luminescent materials incorporating pyrazine or quinoxaline moieties. ([Link])

  • Studies of the nonlinear optical properties of a synthesized Schiff base ligand using visible cw laser beams. ([Link])

  • Synthesis and investigation of donor–porphyrin–acceptor triads with long-lived photo-induced charge-separate states. ([Link])

  • Near-IR Absorbers Based on Pt(II)-Dithiolene Donor–Acceptor Charge-Transfer (CT) Systems: A Structural Analysis to Highlight DA Interactions. ([Link])

  • Ferrocenyl-Substituted Triazatruxenes: Synthesis, Electronic Properties, and the Impact of Ferrocenyl Residues on Directional On-Surface Switching on Ag(111). ([Link])

  • (PDF) Synthesis, Characterization and Nonlinear Optical Properties of Four Novel Schiff Base Compounds. ([Link])

  • Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments. ([Link])

  • Photophysics and Nonlinear Absorption of Gold(I) and Platinum(II) Donor-Acceptor-Donor Chromophores. ([Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Cinnoline-4-carbaldehyde via Selenium Dioxide Oxidation

For Researchers, Scientists, and Drug Development Professionals Abstract Cinnoline-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of pharmacologically active compounds. This document provides a comprehensive guide to the synthesis of Cinnoline-4-carbaldehyde through the selective oxidation of 4-methylcinnoline. The featured protocol utilizes selenium dioxide (SeO₂) as the oxidant, a well-established reagent for the conversion of activated methyl groups to aldehydes. This application note details the scientific rationale, a step-by-step experimental protocol, and the underlying reaction mechanism to ensure reliable and reproducible execution in a research and development setting.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is of significant interest in drug discovery due to its presence in molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Specifically, Cinnoline-4-carbaldehyde acts as a versatile synthetic intermediate, enabling the introduction of various functional groups at the 4-position of the cinnoline ring, which is crucial for modulating the pharmacological profile of the resulting derivatives.

Core Synthesis Strategy: Oxidation of 4-Methylcinnoline

The primary route to Cinnoline-4-carbaldehyde involves the direct oxidation of the readily available precursor, 4-methylcinnoline. The methyl group at the 4-position is activated by the adjacent electron-withdrawing cinnoline ring system, making it susceptible to selective oxidation.

Choice of Oxidant: Selenium Dioxide (SeO₂)

Selenium dioxide is the reagent of choice for this transformation due to its proven efficacy in the oxidation of activated methyl and methylene groups to the corresponding carbonyl compounds, a reaction famously known as the Riley oxidation.[2][3] SeO₂ offers a good degree of selectivity, often allowing for the isolation of the aldehyde without significant over-oxidation to the carboxylic acid, which can be a challenge with stronger oxidizing agents like potassium permanganate.[4] The reaction is typically performed in a high-boiling inert solvent to facilitate the reaction, which often requires elevated temperatures.

Experimental Workflow Overview

The overall experimental process for the synthesis of Cinnoline-4-carbaldehyde is outlined below. This workflow encompasses the initial reaction setup, monitoring, work-up to isolate the crude product, and subsequent purification.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 4-Methylcinnoline Selenium Dioxide Dioxane Setup Combine Reagents Reflux under Inert Atmosphere Reagents->Setup 1. Charge Reactor Monitoring TLC Analysis (e.g., Ethyl Acetate/Hexane) Setup->Monitoring 2. Heat & Monitor Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Filtration Filter off Selenium metal Cooling->Filtration 3. Quench Extraction Solvent Extraction (e.g., DCM or EtOAc) Filtration->Extraction 4. Separate Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove Solvent in vacuo Drying->Concentration 5. Isolate Crude Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Characterization ¹H NMR, ¹³C NMR, MS Chromatography->Characterization 6. Purify & Verify Riley_Oxidation_Mechanism cluster_mechanism Proposed Reaction Mechanism Start 4-Methylcinnoline + SeO₂ Ene_Reaction Ene Reaction Start->Ene_Reaction Intermediate1 Allylseleninic Acid Intermediate Ene_Reaction->Intermediate1 Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Sigmatropic_Rearrangement Intermediate2 Selenate Ester Sigmatropic_Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product Cinnoline-4-carbaldehyde + Se(OH)₂ Hydrolysis->Product Decomposition Se(OH)₂ → Se + H₂O Product->Decomposition

Sources

Application

The Strategic Utility of Cinnoline-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Cinnoline Scaffold and the Unique Potential of the 4-Carbaldehyde Moiety The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Scaffold and the Unique Potential of the 4-Carbaldehyde Moiety

The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1][2][3] The strategic placement of a carbaldehyde group at the 4-position of the cinnoline ring system introduces a versatile chemical handle, unlocking a vast potential for synthetic diversification and the development of potent, targeted therapeutics.

This guide provides an in-depth exploration of the applications of Cinnoline-4-carbaldehyde in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale for its use as a key building block in the synthesis of bioactive molecules.

Core Applications of Cinnoline-4-carbaldehyde in Drug Discovery

The aldehyde functionality of Cinnoline-4-carbaldehyde serves as a linchpin for the synthesis of several important classes of compounds with proven medicinal value. The primary applications revolve around its use as an electrophilic partner in condensation reactions to form Schiff bases, chalcones, and thiosemicarbazones.

Synthesis of Cinnoline-Based Schiff Bases: A Gateway to Diverse Bioactivity

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the condensation of an aldehyde with a primary amine.[4][5][6] This reaction provides a straightforward method to introduce a wide array of functional groups, thereby modulating the physicochemical and biological properties of the resulting molecule. Cinnoline-derived Schiff bases are of particular interest due to their potential as antibacterial and anticancer agents.[1]

Rationale for Experimental Design: The formation of the imine bond is typically reversible and catalyzed by either acid or base. The choice of solvent and catalyst is crucial for driving the reaction to completion, often by removing the water formed during the reaction. Ethanol is a common solvent due to its ability to dissolve a wide range of reactants and its relatively high boiling point for reflux conditions.[6]

Experimental Protocol: General Synthesis of Cinnoline-4-carbaldehyde Schiff Bases

  • Reactant Preparation: In a round-bottom flask, dissolve Cinnoline-4-carbaldehyde (1 equivalent) in anhydrous ethanol.

  • Addition of Amine: To this solution, add the desired primary amine (1-1.2 equivalents). A slight excess of the amine can help drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum are indicative of successful product formation.

dot

Schiff_Base_Synthesis C4C Cinnoline-4-carbaldehyde Reaction Condensation (Ethanol, Acetic Acid) C4C->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Cinnoline Schiff Base Reaction->SchiffBase - H2O

Caption: Synthesis of Cinnoline Schiff Bases.

Cinnoline-Chalcones as Potent Anticancer Agents

Chalcones, characterized by the α,β-unsaturated ketone system, are well-established scaffolds in anticancer drug discovery.[7][8][9] They can be synthesized through a Claisen-Schmidt condensation between an aldehyde and a ketone. Cinnoline-4-carbaldehyde can be reacted with various acetophenones to generate a library of cinnoline-chalcone hybrids with potential antiproliferative activity.[10][11]

Rationale for Experimental Design: The Claisen-Schmidt condensation is typically base-catalyzed. The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the chalcone. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: General Synthesis of Cinnoline-Chalcones

  • Reactant Preparation: Dissolve Cinnoline-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated chalcone can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

dot

Chalcone_Synthesis C4C Cinnoline-4-carbaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst) C4C->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Chalcone Cinnoline-Chalcone Reaction->Chalcone - H2O

Caption: Synthesis of Cinnoline-Chalcones.

Cinnoline-Thiosemicarbazones: Metal Chelators with Therapeutic Potential

Thiosemicarbazones are formed by the condensation of an aldehyde with a thiosemicarbazide.[12] They are known for their ability to chelate metal ions and have shown promising activity as anticancer and antiviral agents.[13][14][15] The resulting Cinnoline-thiosemicarbazone can act as a ligand for various metal ions, and the resulting metal complexes may exhibit enhanced biological activity.

Rationale for Experimental Design: The reaction to form thiosemicarbazones is similar to Schiff base formation and is often carried out in a protic solvent like ethanol. A catalytic amount of acid can accelerate the reaction. The product is typically a stable, crystalline solid that can be easily isolated.

Experimental Protocol: General Synthesis of Cinnoline-Thiosemicarbazones

  • Reactant Preparation: Dissolve Cinnoline-4-carbaldehyde (1 equivalent) in hot ethanol.

  • Thiosemicarbazide Addition: Add a solution of thiosemicarbazide (1 equivalent) in hot ethanol to the aldehyde solution.

  • Reaction Conditions: Reflux the mixture for 1-3 hours. The product often starts to precipitate during the reaction.

  • Isolation: Cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration.

  • Purification: Wash the solid with cold ethanol and dry. Recrystallization can be performed if necessary.

  • Characterization: Confirm the structure of the synthesized thiosemicarbazone using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

dot

Thiosemicarbazone_Synthesis C4C Cinnoline-4-carbaldehyde Reaction Condensation (Ethanol, Reflux) C4C->Reaction TSC Thiosemicarbazide TSC->Reaction Product Cinnoline-Thiosemicarbazone Reaction->Product - H2O

Caption: Synthesis of Cinnoline-Thiosemicarbazones.

Anticipated Biological Activities and Mechanistic Insights

While specific biological data for derivatives of Cinnoline-4-carbaldehyde is emerging, the extensive research on analogous quinoline and cinnoline compounds provides a strong basis for predicting their therapeutic potential.

Derivative Class Potential Therapeutic Area Anticipated Mechanism of Action Analogous Compound Data (IC50)
Schiff Bases Antibacterial, AnticancerInhibition of bacterial cell wall synthesis, Intercalation with DNA, Inhibition of topoisomerase.[1][16]Quinoline-based Schiff bases have shown potent antibacterial activity.[17]
Chalcones AnticancerInduction of apoptosis, Cell cycle arrest, Inhibition of angiogenesis, Generation of reactive oxygen species (ROS).[7][8][9][10][11]A quinoline-chalcone derivative (12e) exhibited an IC50 of 1.38 µM against MGC-803 cancer cells.[10]
Thiosemicarbazones Anticancer, AntiviralInhibition of ribonucleotide reductase, Metal chelation disrupting cellular processes, Topoisomerase inhibition.[13][14][15]Quinoline-thiosemicarbazone derivatives have shown IC50 values between 0.81 and 1.48 µM against mammary tumor cells.[13]

Conclusion and Future Directions

Cinnoline-4-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The straightforward derivatization of its aldehyde group into Schiff bases, chalcones, and thiosemicarbazones opens up avenues for the discovery of novel anticancer, antibacterial, and other therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate. Future research should focus on the systematic synthesis and biological evaluation of Cinnoline-4-carbaldehyde derivatives to fully elucidate their structure-activity relationships and mechanisms of action, paving the way for the development of next-generation therapeutics.

References

  • Babar, V., Dhakane, V., & Chitale, V. (2021). A REVIEW ON CINNOLINE SYNTHESIS, ITS DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Biology, Pharmacy and Allied Sciences, 10(7).
  • Request PDF on ResearchGate. (n.d.). Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition. Retrieved from [Link]

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (n.d.). Oriental Journal of Chemistry.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. (2024). [No source provided].
  • 3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. (n.d.). Neliti.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). Molecules, 28(20), 7127.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates. (2008). The Journal of Organic Chemistry, 73(22), 8968-8971.
  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023). [No source provided].
  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (n.d.). Molecules.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Cinnoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal.
  • Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. (2016). Chemical Biology & Drug Design, 88(4), 545-555.
  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015).
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjug
  • Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. (2023). Molecules, 28(5), 2162.
  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (1990). Journal of Pharmaceutical Sciences, 79(6), 527-530.
  • Synthesis and characterization of novel Schiff base ligands. (2024).

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Method

Anwendungs- und Protokollleitfaden: Derivatisierung der Aldehydgruppe in Cinnolin-4-carbaldehyd

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Einleitung: Die strategische Bedeutung von Cinnolin-4-carbaldehyd Cinnolin, ein bicyclischer Heteroaromat, der aus einem Benzol- und einem Pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die strategische Bedeutung von Cinnolin-4-carbaldehyd

Cinnolin, ein bicyclischer Heteroaromat, der aus einem Benzol- und einem Pyridazinring besteht, ist eine anerkannte "Privilegierte Struktur" in der medizinischen Chemie.[1][2] Seine Derivate zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und antitumorale Eigenschaften. Cinnolin-4-carbaldehyd dient als vielseitiger synthetischer Baustein, dessen Aldehydgruppe an der C4-Position einen idealen Angriffspunkt für die molekulare Diversifizierung darstellt. Die Modifikation dieser Gruppe ermöglicht eine systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die für die Optimierung von Leitstrukturen in der Arzneimittelentwicklung unerlässlich ist.

Dieser Leitfaden bietet detaillierte Protokolle und die wissenschaftliche Begründung für vier fundamentale Derivatisierungsstrategien der Aldehydgruppe: reduktive Aminierung, Wittig-Olefinierung, Knoevenagel-Kondensation sowie Oxidation und Reduktion.

Reduktive Aminierung: Synthese von Cinnolin-4-ylmethanaminen

Die Umwandlung der Aldehydgruppe in eine Aminfunktion ist eine der wichtigsten Transformationen in der medizinischen Chemie, da sie die Einführung von basischen Zentren ermöglicht, die für die Pharmakokinetik (z. B. Löslichkeit) und Pharmakodynamik (z. B. Rezeptorbindung) entscheidend sind.

Wissenschaftliches Prinzip

Die reduktive Aminierung ist ein zweistufiger Prozess, der in einem einzigen Reaktionsgefäß ("Eintopf-Reaktion") durchgeführt wird.[3] Zuerst reagiert der Aldehyd mit einem primären oder sekundären Amin unter Bildung einer instabilen Hemiaminal-Zwischenstufe, die schnell Wasser eliminiert und ein Imin (oder Iminiumion) bildet. Dieses Imin wird anschließend durch ein mildes, selektives Reduktionsmittel zum entsprechenden Amin reduziert.

Wahl des Reduktionsmittels: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist oft das Mittel der Wahl. Im Gegensatz zu stärkeren Reduktionsmitteln wie Natriumborhydrid (NaBH₄) reduziert es das Imin/Iminiumion wesentlich schneller als den ursprünglichen Aldehyd. Zudem ist es tolerant gegenüber den leicht sauren Bedingungen, die oft zur Beschleunigung der Iminbildung verwendet werden.

Reductive_Amination_Workflow cluster_start Ausgangsmaterialien cluster_reaction Reaktionsschritte Cinnolin Cinnolin-4-carbaldehyd Imine_Formation Imin-/Iminiumion- Bildung Cinnolin->Imine_Formation Amine Primäres/Sekundäres Amin (R¹R²NH) Amine->Imine_Formation Reduction Reduktion (z.B. NaBH(OAc)₃) Imine_Formation->Reduction in situ Product Cinnolin-4-ylmethanamin (Derivat) Reduction->Product

Abbildung 1: Workflow der Eintopf-Reduktiven Aminierung.

Detailliertes Protokoll: Synthese von N-Benzyl(cinnolin-4-yl)methanamin
  • Vorbereitung: In einem trockenen 50-mL-Rundkolben mit Magnetrührer werden Cinnolin-4-carbaldehyd (1.0 Äq., z. B. 158 mg, 1.0 mmol) in 10 mL wasserfreiem Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.

  • Aminzugabe: Benzylamin (1.1 Äq., 118 mg, 1.1 mmol) wird zur Lösung gegeben. Optional können 1-2 Tropfen Eisessig hinzugefügt werden, um die Iminbildung zu katalysieren. Die Mischung wird bei Raumtemperatur für 30-60 Minuten gerührt.

    • Begründung: Die leicht saure Bedingung protoniert den Carbonylsauerstoff, was den nukleophilen Angriff des Amins erleichtert und die Wasserabspaltung aus dem Hemiaminal beschleunigt.

  • Reduktionsmittelzugabe: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äq., 318 mg, 1.5 mmol) wird portionsweise über 5 Minuten zugegeben. Eine leichte Gasentwicklung (Wasserstoff) kann beobachtet werden.

    • Sicherheitshinweis: Die Zugabe sollte langsam erfolgen, um eine zu starke Reaktion zu vermeiden. Arbeiten Sie im Abzug.

  • Reaktion: Das Reaktionsgemisch wird bei Raumtemperatur für 4-16 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden (z. B. mit einem Eluentensystem aus Ethylacetat/Hexan).

  • Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 10 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) beendet. Die Mischung wird für 15 Minuten kräftig gerührt.

  • Extraktion: Die organische Phase wird in einem Scheidetrichter abgetrennt. Die wässrige Phase wird zweimal mit je 15 mL DCM extrahiert. Die vereinigten organischen Phasen werden mit 15 mL gesättigter Kochsalzlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine N-Benzyl(cinnolin-4-yl)methanamin zu erhalten.

Amin (Beispiele)ReduktionsmittelLösungsmittelTypische Ausbeute
AnilinNaBH(OAc)₃DCE75-85%
MorpholinNaBH(OAc)₃DCM80-90%
PiperidinNaBH₃CN / MeOHMethanol70-80%
CyclopropylaminKatalytische Hydrierung (H₂, Pd/C)Ethanol>90%

Olefinierungsreaktionen: C-C-Verknüpfungen zur Kettenverlängerung

Die Umwandlung der Aldehydgruppe in eine C=C-Doppelbindung ist eine leistungsstarke Methode, um die sterische und elektronische Beschaffenheit des Moleküls zu verändern.

Die Wittig-Reaktion

Wissenschaftliches Prinzip

Die Wittig-Reaktion ist eine der bekanntesten Methoden zur Synthese von Alkenen aus Aldehyden oder Ketonen.[4][5] Sie involviert die Reaktion des Aldehyds mit einem Phosphoniumylid (Wittig-Reagenz). Der Mechanismus verläuft über einen [2+2]-Cycloadditions-Schritt zu einer viergliedrigen Oxaphosphetan-Zwischenstufe. Der Zerfall dieses Intermediats wird durch die Bildung der extrem stabilen Phosphor-Sauerstoff-Doppelbindung in Triphenylphosphinoxid angetrieben, was zur Bildung des Alken-Produkts führt.[6]

  • Stabilisierte vs. nicht-stabilisierte Ylide: Ylide, die durch elektronenziehende Gruppen (z. B. Ester, Keton) stabilisiert sind, sind weniger reaktiv und führen in der Regel selektiv zum (E)-Alken. Nicht-stabilisierte Ylide (z. B. mit Alkylsubstituenten) sind reaktiver und ergeben vorwiegend das (Z)-Alken.[6]

Wittig_Mechanism

Abbildung 2: Vereinfachter Mechanismus der Wittig-Reaktion.

Detailliertes Protokoll: Synthese von Ethyl-3-(cinnolin-4-yl)acrylat

  • Ylid-Herstellung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten 100-mL-Dreihalskolben wird (Triphenylphosphoranyliden)essigsäureethylester (ein stabilisiertes Ylid, 1.2 Äq., 418 mg, 1.2 mmol) in 20 mL wasserfreiem Toluol oder THF suspendiert.

  • Reaktion: Cinnolin-4-carbaldehyd (1.0 Äq., 158 mg, 1.0 mmol), gelöst in 10 mL des gleichen wasserfreien Lösungsmittels, wird langsam zur Ylid-Suspension getropft.

  • Erhitzen: Das Reaktionsgemisch wird unter Rückfluss erhitzt (ca. 110 °C für Toluol, 66 °C für THF) und für 6-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

    • Begründung: Stabilisierte Ylide sind weniger reaktiv und benötigen oft thermische Energie, um die Reaktion zu vervollständigen.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rückstand wird mittels Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient) gereinigt. Das Produkt (überwiegend das E-Isomer) und das Nebenprodukt Triphenylphosphinoxid werden getrennt.

Die Knoevenagel-Kondensation

Wissenschaftliches Prinzip

Die Knoevenagel-Kondensation ist die Reaktion eines Aldehyds mit einer Verbindung, die ein "aktives" Methylen-Wasserstoffatom besitzt (d.h. flankiert von zwei elektronenziehenden Gruppen wie Ester, Nitril oder Carbonsäure).[7][8] Die Reaktion wird durch eine basische Katalyse (oft ein Amin wie Piperidin oder Pyridin) initiiert. Es folgt eine Aldol-Addition, gefolgt von einer Dehydratisierung, um ein α,β-ungesättigtes Produkt zu ergeben.[9]

Die Doebner-Modifikation verwendet Malonsäure in Pyridin, was nach der Kondensation zu einer Decarboxylierung führt und direkt eine α,β-ungesättigte Carbonsäure liefert.

Detailliertes Protokoll (Doebner-Modifikation): Synthese von 3-(Cinnolin-4-yl)acrylsäure

  • Ansatz: In einem 50-mL-Rundkolben werden Cinnolin-4-carbaldehyd (1.0 Äq., 158 mg, 1.0 mmol) und Malonsäure (1.5 Äq., 156 mg, 1.5 mmol) in 5 mL Pyridin gelöst.

  • Katalysatorzugabe: 2-3 Tropfen Piperidin werden hinzugefügt.

  • Reaktion: Das Gemisch wird für 2-4 Stunden auf 90-100 °C erhitzt. Während der Reaktion ist oft eine CO₂-Entwicklung zu beobachten.

  • Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch auf eine Mischung aus 20 g Eis und 5 mL konzentrierter Salzsäure gegossen. Das ausfallende Produkt wird abfiltriert.

  • Reinigung: Der feste Rückstand wird mit kaltem Wasser gewaschen und aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert, um die reine 3-(Cinnolin-4-yl)acrylsäure zu erhalten.

Oxidation und Reduktion: Modulation des Oxidationszustandes

Oxidation zur Cinnolin-4-carbonsäure

Wissenschaftliches Prinzip

Die Oxidation von Aldehyden zu Carbonsäuren ist eine grundlegende Transformation.[10] Für komplexe, basenempfindliche Substrate wie Heterocyclen ist die Pinnick-Oxidation eine außergewöhnlich milde und chemoselektive Methode.[11][12] Sie verwendet Natriumchlorit (NaClO₂) als Oxidationsmittel unter leicht sauren Pufferbedingungen. Ein Radikalfänger wie 2-Methyl-2-buten wird hinzugefügt, um das reaktive Nebenprodukt Hypochlorit (HOCl) abzufangen und unerwünschte Nebenreaktionen zu verhindern.[13]

Detailliertes Protokoll: Pinnick-Oxidation

  • Lösungsmittel: Cinnolin-4-carbaldehyd (1.0 Äq., 1.0 mmol) wird in einer Mischung aus tert-Butanol (10 mL) und Wasser (2 mL) gelöst. 2-Methyl-2-buten (4.0 Äq., 4.0 mmol) wird hinzugefügt.

  • Puffer und Oxidationsmittel: Eine Lösung aus Natriumchlorit (NaClO₂, 1.5 Äq., 1.5 mmol) und Natriumdihydrogenphosphat (NaH₂PO₄, 1.5 Äq., 1.5 mmol) in 3 mL Wasser wird vorbereitet.

  • Reaktion: Die wässrige Lösung wird langsam zur Aldehydlösung bei Raumtemperatur getropft. Die Reaktion wird für 2-6 Stunden gerührt.

  • Aufarbeitung: Das organische Lösungsmittel wird im Vakuum entfernt. Die verbleibende wässrige Lösung wird mit 1 M Salzsäure auf pH 3-4 angesäuert, woraufhin die Carbonsäure oft ausfällt.

  • Reinigung: Das Produkt wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.

Reduktion zu (Cinnolin-4-yl)methanol

Wissenschaftliches Prinzip

Die Reduktion eines Aldehyds zu einem primären Alkohol ist eine einfache Reaktion, die typischerweise mit Natriumborhydrid (NaBH₄) durchgeführt wird.[14][15] NaBH₄ ist ein mildes Reduktionsmittel, das Aldehyde und Ketone selektiv in Gegenwart anderer funktioneller Gruppen wie Ester oder Carbonsäuren reduziert.

Wichtiger Hinweis: Stärkere Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) sollten mit Vorsicht verwendet werden, da sie bekanntermaßen den Cinnolinring selbst zu einem 1,2-Dihydrocinnolin-Derivat reduzieren können.

Redox_Pathways Aldehyde Cinnolin-4-carbaldehyd (Cinn-CHO) Acid Cinnolin-4-carbonsäure (Cinn-COOH) Aldehyde->Acid Oxidation (NaClO₂, Puffer) Alcohol (Cinnolin-4-yl)methanol (Cinn-CH₂OH) Aldehyde->Alcohol Reduktion (NaBH₄, MeOH)

Abbildung 3: Oxidations- und Reduktionswege des Aldehyds.

Detailliertes Protokoll: NaBH₄-Reduktion

  • Ansatz: Cinnolin-4-carbaldehyd (1.0 Äq., 1.0 mmol) wird in 15 mL Methanol in einem Eisbad auf 0 °C gekühlt.

  • Reduktionsmittelzugabe: Natriumborhydrid (NaBH₄) (1.0 Äq., 1.0 mmol) wird langsam in kleinen Portionen zugegeben.

    • Begründung: Die Zugabe bei 0 °C und in Portionen kontrolliert die exotherme Reaktion und die Wasserstoffentwicklung.

  • Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion für 1-2 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktion wird durch tropfenweise Zugabe von 1 M Salzsäure beendet, bis die Gasentwicklung aufhört. Das Methanol wird im Vakuum entfernt.

  • Extraktion: Der wässrige Rückstand wird mit gesättigter NaHCO₃-Lösung neutralisiert und dreimal mit je 20 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und eingeengt, um das reine (Cinnolin-4-yl)methanol zu erhalten.

Zusammenfassung und Ausblick

Die Aldehydgruppe des Cinnolin-4-carbaldehyds ist ein außerordentlich nützlicher synthetischer Ankerpunkt. Die hier vorgestellten Protokolle für reduktive Aminierung, Olefinierung, Oxidation und Reduktion bieten ein robustes Toolkit für die Erzeugung chemischer Vielfalt. Jede dieser Transformationen führt zu Derivaten mit deutlich veränderten physikochemischen Eigenschaften, die für die systematische Optimierung von bioaktiven Molekülen in der modernen Wirkstoffforschung von entscheidender Bedeutung sind.

Referenzen

  • Oxidation von Aldehyden. (2022). YouTube. Verfügbar unter: [Link]

  • Cinnolin. (2024). DocCheck Flexikon. Verfügbar unter: [Link]

  • Cinnolin. (2026). Wikipedia. Verfügbar unter: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Verfügbar unter: [Link]

  • Wittig-Reaktion. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Knoevenagel-Reaktion. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Reduktive Aminierung. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Seminar zum Grundpraktikum Organische Chemie. (n.d.). Universität Regensburg. Verfügbar unter: [Link]

  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Verfügbar unter: [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Verfügbar unter: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Verfügbar unter: [Link]

  • Oxidations (Pinnick & Jones) - Carboxylic Acids. (2022). YouTube. Verfügbar unter: [Link]

  • Alkanale (Aldehyde). (n.d.). SEILNACHT. Verfügbar unter: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Verfügbar unter: [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! (2014). YouTube. Verfügbar unter: [Link]

  • Wittig-Reaktion: Selektivität und Übergangszustand leicht erklärt. (n.d.). Laborhelfer.de. Verfügbar unter: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). ResearchGate. Verfügbar unter: [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Verfügbar unter: [Link]

  • Wittig-Reaktion. (n.d.). Organische Chemie CH. Verfügbar unter: [Link]

  • Alkanale, Alkanone, Aldehyde. (2016). YouTube. Verfügbar unter: [Link]

  • Aldehyde. (n.d.). Chemie.de. Verfügbar unter: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Verfügbar unter: [Link]

  • Knoevenagel-Kondensation Doebner-Modifikation. (n.d.). Organische Chemie CH. Verfügbar unter: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Reactivity of Cinnoline-4-Carboxaldehyde

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the low reactivity of the aldehyde group i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the low reactivity of the aldehyde group in cinnolines, particularly cinnoline-4-carboxaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and expert-backed protocols to facilitate the successful derivatization of this important heterocyclic scaffold. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1]

Understanding the Challenge: The Electronic Nature of the Cinnoline Ring

The perceived low reactivity of the aldehyde group at the C-4 position of the cinnoline ring is a common hurdle in synthetic campaigns. This reduced electrophilicity of the aldehyde carbon can be attributed to the electron-withdrawing nature of the fused aromatic system. The two adjacent nitrogen atoms in the cinnoline core exert a significant inductive and resonance effect, which deactivates the attached aldehyde towards nucleophilic attack. This guide will provide strategies to overcome this inherent electronic deficiency.

Section 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Wittig reaction with cinnoline-4-carboxaldehyde is not proceeding. I'm only recovering my starting materials. What's going wrong?

A1: This is a frequent issue. The low electrophilicity of the aldehyde is likely the primary cause. Here’s a systematic approach to troubleshoot this:

  • Ylide Reactivity: Standard stabilized ylides (e.g., those derived from α-haloesters) may not be nucleophilic enough to react with the deactivated cinnoline-4-carboxaldehyde.[1]

    • Solution: Switch to a more reactive, non-stabilized ylide. Prepare the ylide from an alkyltriphenylphosphonium halide using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent like THF or DMSO just before adding the aldehyde.[2]

  • Reaction Conditions: Elevated temperatures may be necessary to drive the reaction to completion.

    • Solution: After adding the aldehyde to the pre-formed ylide at low temperature (to maintain ylide stability), allow the reaction to warm to room temperature and then gently heat to reflux. Monitor the reaction by TLC.

  • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the aldehyde's carbonyl carbon.

    • Solution: Introduce a Lewis acid such as lithium bromide (LiBr) or magnesium bromide (MgBr₂) to the reaction mixture. These salts can coordinate to the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.

Q2: I'm attempting a Knoevenagel condensation with cinnoline-4-carboxaldehyde and malononitrile, but the reaction is sluggish and gives a low yield. How can I improve this?

A2: The Knoevenagel condensation relies on the nucleophilic attack of an enolate on the carbonyl group. A deactivated aldehyde will slow this process down.[2] Consider the following:

  • Catalyst Choice: A weak base like piperidine or pyridine might not be sufficient to both generate enough of the active nucleophile and activate the aldehyde.

    • Solution 1 (Stronger Base): While strong bases can cause self-condensation of the active methylene compound, a slightly stronger base system, like piperidine with a catalytic amount of acetic acid (Doebner modification), can be more effective.[2]

    • Solution 2 (Lewis Acid Co-catalysis): The use of a Lewis acid in conjunction with a base can be highly effective. Catalysts like TiCl₄ with a tertiary amine base can activate the aldehyde.

  • Reaction Conditions:

    • Solution: Employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product. Running the reaction in a higher-boiling solvent like toluene or xylene can also increase the reaction rate.

Q3: My Grignard reaction with cinnoline-4-carboxaldehyde is giving a complex mixture of products, and my desired secondary alcohol is a minor component. What are the likely side reactions?

A3: Grignard reagents are not only strong nucleophiles but also strong bases. With a heteroaromatic system like cinnoline, several side reactions are possible:

  • Addition to the Heterocycle: Grignard reagents can add to the C-N double bonds within the cinnoline ring, leading to a mixture of dihydrocinnoline derivatives.

  • Redox Reactions: The Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.

  • Single Electron Transfer (SET): Aromatic aldehydes, especially those with electron-withdrawing groups, can undergo SET from the Grignard reagent, leading to radical-mediated side reactions.

Troubleshooting Steps:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde at low temperature (-78 °C) to maintain a low concentration of the Grignard reagent and disfavor side reactions.

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): Pre-complexing the aldehyde with CeCl₃ can increase the selectivity for 1,2-addition to the carbonyl group and suppress side reactions.

  • Alternative Organometallics: Consider using organolithium or organocerium reagents, which can sometimes offer better selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the underlying reason for the low reactivity of the aldehyde group in cinnoline-4-carboxaldehyde?

A: The cinnoline ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is transmitted through the aromatic system to the C-4 position, effectively reducing the partial positive charge on the carbonyl carbon of the aldehyde. This makes it a less attractive target for nucleophiles compared to benzaldehyde or electron-rich aromatic aldehydes.

Q: Are there any successful, documented reactions that demonstrate the reactivity of cinnoline-4-carboxaldehyde?

A: Yes. A key early paper by Castle and Onda (1961) describes the synthesis of cinnoline-4-carboxaldehyde and its successful conversion to several derivatives.[3] They report the formation of the hydrazone and semicarbazone, which are standard derivatizations of aldehydes. More significantly, they describe the successful reaction with nitromethane in the presence of a base to form 4-(2-nitrovinyl)cinnoline, which is a Henry-type condensation followed by elimination.[3] This provides clear evidence that with the right nucleophile and conditions, the aldehyde is indeed reactive.

Q: What is the risk of ring reduction when working with cinnoline-4-carboxaldehyde?

A: The cinnoline ring itself is susceptible to reduction, particularly with hydride reagents. Castle and Onda noted that the reduction of ethyl 4-cinnolinecarboxylate with lithium aluminum hydride (LiAlH₄) led to the reduction of the ring to a 1,2-dihydrocinnoline derivative.[3] This is a critical consideration when planning multi-step syntheses and choosing reagents.

Q: How can I monitor the progress of my reactions with cinnoline-4-carboxaldehyde?

A: Thin-layer chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting aldehyde and the expected product. Cinnoline derivatives are often UV-active, making them easy to visualize under a UV lamp. For confirmation of product identity, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.

Section 3: Expert Protocols

The following protocols are based on established methodologies and the seminal work on cinnoline-4-carboxaldehyde.

Protocol 1: Synthesis of Cinnoline-4-carboxaldehyde Hydrazone[3]

This protocol demonstrates a successful nucleophilic addition-elimination reaction.

Step-by-Step Methodology:

  • Dissolve cinnoline-4-carboxaldehyde in ethanol.

  • Add a solution of hydrazine hydrate in ethanol.

  • Heat the mixture to reflux for a specified period, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by NMR, IR, and mass spectrometry.

Protocol 2: Henry-Type Reaction of Cinnoline-4-carboxaldehyde with Nitromethane[3]

This protocol showcases a successful C-C bond-forming reaction.

Step-by-Step Methodology:

  • Dissolve cinnoline-4-carboxaldehyde in nitromethane (which acts as both reactant and solvent).

  • Add a catalytic amount of a suitable base (e.g., sodium hydroxide or potassium carbonate).

  • Stir the reaction at room temperature, monitoring by TLC for the formation of the nitroalkene product (formed after initial addition and subsequent elimination of water).

  • Once the reaction is complete, pour the mixture into ice-water and acidify to neutralize the base.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Confirm the structure of 4-(2-nitrovinyl)cinnoline by spectroscopic methods.

Section 4: Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: General Nucleophilic Addition to Cinnoline-4-Carboxaldehyde

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic Cinnoline-4-CHO Cinnoline-4-Carboxaldehyde Intermediate Tetrahedral Intermediate Cinnoline-4-CHO->Intermediate Nucleophile Nucleophile (Nu-) Nucleophile->Cinnoline-4-CHO Nucleophilic Attack Product Addition Product Intermediate->Product Protonation No_Reaction No Reaction / Low Yield Deactivation Aldehyde Deactivation (Electron-withdrawing Cinnoline Ring) No_Reaction->Deactivation Activation Activation Strategy Deactivation->Activation Lewis_Acid Use Lewis Acid Catalyst (e.g., LiBr, MgBr₂, TiCl₄) Activation->Lewis_Acid Stronger_Nu Use Stronger Nucleophile (e.g., non-stabilized ylide) Activation->Stronger_Nu

Caption: General pathway for nucleophilic addition and key troubleshooting strategies.

Diagram 2: Experimental Workflow for a Wittig Reaction with Cinnoline-4-Carboxaldehyde

G Start Start: Phosphonium Salt + Strong Base (e.g., n-BuLi) Ylide_Formation 1. Ylide Formation (Anhydrous THF, -78°C to 0°C) Start->Ylide_Formation Aldehyde_Addition 2. Add Cinnoline-4-CHO (in THF, dropwise at 0°C) Ylide_Formation->Aldehyde_Addition Reaction 3. Warm to RT & Heat (Monitor by TLC) Aldehyde_Addition->Reaction Workup 4. Aqueous Workup (e.g., sat. NH₄Cl) Reaction->Workup Extraction 5. Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Product Final Product: Alkene Purification->Product

Caption: Recommended workflow for a Wittig reaction with a deactivated aldehyde.

Section 5: Data Summary

Table 1: Comparison of Reaction Strategies for Cinnoline-4-Carboxaldehyde

Reaction TypeCommon NucleophileKey ChallengeRecommended Strategy
Wittig Reaction Phosphonium ylideLow aldehyde electrophilicityUse non-stabilized ylides; consider Lewis acid catalysis.
Knoevenagel Active methylene compoundSluggish reactionUse stronger base/acid co-catalyst; azeotropic water removal.
Henry Reaction Nitromethane anionPotential for slow reactionGenerally successful with standard basic conditions.[3]
Grignard Reaction Organomagnesium halideSide reactions (ring addition, reduction)Inverse addition at low temperature; use of CeCl₃.

References

  • S. S. Honnalli, P. M. S. D’silva, and S. A. Khan, "A Comprehensive Review on Cinnoline Derivatives," Journal of Pharmaceutical Negative Results, vol. 13, no. 8, pp. 3729-3741, 2022. [Link]

  • E. Knoevenagel, "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine," Berichte der deutschen chemischen Gesellschaft, vol. 31, no. 3, pp. 2596-2619, 1898. [Link]

  • G. Wittig and U. Schöllkopf, "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.)," Chemische Berichte, vol. 87, no. 9, pp. 1318-1330, 1954. [Link]

  • L. Henry, "Formation synthétique d'alcools nitrés," C. R. Hebd. Séances Acad. Sci., vol. 120, pp. 1265-1268, 1895. [Link]

  • V. Grignard, "Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures," C. R. Hebd. Séances Acad. Sci., vol. 130, pp. 1322-1324, 1900. [Link]

  • R. N. Castle and M. Onda, "Cinnoline Chemistry. VII. 4-Cinnolinecarboxaldehyde," The Journal of Organic Chemistry, vol. 26, no. 11, pp. 4465-4468, 1961. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Cinnoline-4-carbaldehyde Derivatization

Welcome to the technical support center for the derivatization of Cinnoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of Cinnoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile heterocyclic aldehyde. The cinnoline core, being an electron-deficient aromatic system, imparts unique reactivity to the 4-formyl group, which can present both opportunities and challenges in synthetic chemistry.[1][2] This resource synthesizes established chemical principles with practical, field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for Cinnoline-4-carbaldehyde?

A1: Cinnoline-4-carbaldehyde readily undergoes a variety of standard aldehyde derivatizations. The most common and synthetically useful reactions include:

  • Oxidation to form Cinnoline-4-carboxylic acid.

  • Reductive Amination to introduce diverse amine functionalities.

  • Wittig Reaction for the formation of vinyl-substituted cinnolines.

  • Knoevenagel Condensation to synthesize α,β-unsaturated systems.

Q2: How does the electron-deficient nature of the cinnoline ring affect the reactivity of the 4-carbaldehyde group?

A2: The two nitrogen atoms in the cinnoline ring system withdraw electron density from the aromatic core, making it electron-deficient. This electronic effect is transmitted to the 4-carbaldehyde group, increasing the electrophilicity of the carbonyl carbon. Consequently, Cinnoline-4-carbaldehyde is generally more reactive towards nucleophiles compared to benzaldehyde. However, this can also lead to increased susceptibility to certain side reactions, which are addressed in the troubleshooting guides below.

Q3: What are the general stability considerations for Cinnoline-4-carbaldehyde?

A3: Cinnoline-4-carbaldehyde is an aromatic aldehyde and, like many similar compounds, can be sensitive to both strongly acidic and basic conditions.[3] Under strong basic conditions, especially in the absence of other nucleophiles, it may undergo disproportionation reactions like the Cannizzaro reaction. In strongly acidic media, protonation of the ring nitrogens can further activate the aldehyde but may also promote undesired side reactions or degradation if heated for prolonged periods. For storage, it is best kept in a cool, dry, dark place under an inert atmosphere.

Q4: I am having trouble purifying my cinnoline derivative. What are some general tips?

A4: Cinnoline derivatives can be polar due to the presence of the nitrogen atoms. Standard silica gel column chromatography is often effective, but care must be taken.

  • Tailing: To prevent tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system, especially if your compound is basic.

  • Solubility: Cinnoline derivatives may have limited solubility in common non-polar solvents used for chromatography. Dichloromethane, ethyl acetate, and mixtures with methanol or isopropanol are often good starting points for elution.

  • Recrystallization: If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes, or DMF/water) can be a powerful purification technique.

Troubleshooting Guides

This section provides detailed troubleshooting for specific derivatization reactions of Cinnoline-4-carbaldehyde, complete with step-by-step protocols and the scientific rationale behind each recommendation.

Guide 1: Oxidation to Cinnoline-4-carboxylic acid

The oxidation of Cinnoline-4-carbaldehyde to its corresponding carboxylic acid is a fundamental transformation. However, issues such as incomplete conversion or the formation of byproducts can arise.

Problem: Low Yield or Incomplete Conversion

Causality: The choice of oxidant is crucial. Milder oxidants may not be potent enough for complete conversion of this electron-deficient aldehyde. Conversely, overly harsh conditions can lead to degradation of the cinnoline ring system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the oxidation of Cinnoline-4-carbaldehyde.

Optimized Protocol: Oxidation using Sodium Perborate

Sodium perborate in acetic acid is an effective and relatively mild reagent for the oxidation of aromatic aldehydes to carboxylic acids.[4]

  • Dissolution: Dissolve Cinnoline-4-carbaldehyde (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add sodium perborate tetrahydrate (2.0-3.0 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or warm gently to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Precipitation: The product, Cinnoline-4-carboxylic acid, should precipitate. If precipitation is slow, adjust the pH to ~3-4 with a suitable acid or base.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionRationale
Oxidant Sodium PerborateEffective for aromatic aldehydes, less harsh than permanganate or chromic acid.[4]
Solvent Glacial Acetic AcidGood solvent for the starting material and facilitates the reaction.
Stoichiometry 2-3 eq of Sodium PerborateEnsures complete conversion of the aldehyde.
Temperature 25-60 °CBalances reaction rate with minimizing potential degradation.

Guide 2: Reductive Amination

Reductive amination is a powerful method for introducing amine diversity. The key challenges are often incomplete imine formation, reduction of the aldehyde before amination, or over-alkylation of the amine.

Problem: Low Yield of the Desired Amine

Causality: This can be due to several factors:

  • The reducing agent is too reactive and reduces the aldehyde to an alcohol before the imine can form.

  • The reaction conditions do not favor imine formation (e.g., incorrect pH).

  • The amine is a poor nucleophile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reductive amination.

Optimized Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

Sodium triacetoxyborohydride (STAB) is a mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce aldehydes or ketones but efficiently reduces the intermediate iminium ion.[5]

  • Mixing: In a round-bottom flask, dissolve Cinnoline-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 3-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for the iminium ion over the aldehyde.[5]
Solvent DCE or THFAprotic solvents that are compatible with the reagents.
Stoichiometry 1.2-1.5 eq of STABEnsures complete reduction of the intermediate imine.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed cleanly.

Guide 3: Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C double bond.[6] Common issues include low yields, particularly with stabilized ylides, and poor stereoselectivity.

Problem: Low Yield and/or Poor Stereoselectivity

Causality:

  • Ylide Reactivity: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating. They typically favor the formation of the (E)-alkene. Unstabilized ylides are more reactive but often give mixtures of (E)- and (Z)-alkenes.

  • Base Choice: The choice of base for generating the ylide from its phosphonium salt is critical. Strong bases like n-butyllithium or sodium hydride are often required for unstabilized ylides.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Wittig reaction.

Optimized Protocol: Wittig Reaction with an Unstabilized Ylide

This protocol aims for the synthesis of a (Z)-alkene, which is often favored with unstabilized ylides under salt-free conditions.

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C. Add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Cool the now-formed ylide solution back to -78 °C. Add a solution of Cinnoline-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.

ParameterRecommended ConditionRationale
Base n-ButyllithiumA strong base required for complete deprotonation of the phosphonium salt.
Solvent Anhydrous THFAprotic and compatible with the strong base and reactive intermediates.
Temperature -78 °C to Room Temp.Low temperature for addition helps control reactivity and can influence stereoselectivity.
Atmosphere Inert (Ar or N₂)The ylide is a strong base and is sensitive to moisture and oxygen.[7]

Guide 4: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[8] The reaction is typically base-catalyzed.

Problem: Slow or No Reaction

Causality:

  • Insufficient Basicity: The catalyst may not be basic enough to deprotonate the active methylene compound.

  • Steric Hindrance: Either the aldehyde or the active methylene compound may be sterically hindered.

  • Reversibility: The initial addition step can be reversible.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Optimized Protocol: Knoevenagel Condensation with Malononitrile

This protocol uses piperidine as a base catalyst, which is effective for many Knoevenagel condensations.

  • Setup: To a solution of Cinnoline-4-carbaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol or toluene, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: If the product precipitates, collect it by filtration and wash with cold ethanol. If it remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Active Methylene MalononitrileHighly activated and readily undergoes condensation.
Catalyst Piperidine (catalytic)A common and effective base catalyst for this reaction.[5]
Solvent Ethanol or TolueneCommon solvents for this transformation. Toluene with a Dean-Stark trap is advantageous.
Temperature RefluxProvides the necessary activation energy and helps remove water.

References

  • Mishra, A., et al. (2015). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3748.
  • Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
  • Travis, B. R., et al. (2003). A Simple, Efficient, and Mild Method for the Oxidation of Aldehydes to Carboxylic Acids and Esters. Organic Letters, 5(7), 1031–1034.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.
  • McKillop, A., & Kemp, D. (1989).
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • Castle, R. N., & Onda, M. (1961). Cinnoline Chemistry. VII. 4-Cinnolinecarboxaldehyde. The Journal of Organic Chemistry, 26(11), 4465–4468.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Freeman, F. (2002).
  • Jones, G. (1967).
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59(1).
  • Abdel-Fattah, A. A. (2005). On The Chemistry of Cinnoline IV[1]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. Afinidad, 62(517), 241-248.

Sources

Troubleshooting

Removal of unreacted starting material in cinnoline synthesis

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of unreacted starting materials in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of unreacted starting materials in cinnoline synthesis. Our focus is on providing practical, field-tested advice to streamline your purification workflows and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude cinnoline product?

The most common unreacted starting materials will depend on your chosen synthetic route. For the widely used Widman-Stoermer synthesis, you will likely need to remove unreacted 2-amino-N,N-dimethylaniline and pyruvic acid. In the case of the Borsche-Koelsch synthesis, residual arylhydrazone and α-ketoacid starting materials are the primary contaminants.

Q2: How do I choose the best purification method for my specific cinnoline derivative?

The optimal purification strategy is dictated by the physicochemical properties of your target cinnoline and the unreacted starting materials. Key factors to consider include polarity, solubility, pKa, and volatility. A general workflow for selecting a purification method is outlined below.

G cluster_input Initial Assessment cluster_analysis Property Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_output Final Product start Crude Reaction Mixture tlc Analyze by TLC/ LC-MS start->tlc properties Assess Properties: - Polarity - Solubility - pKa - Volatility tlc->properties decision Significant Difference in Properties? properties->decision chrom Column Chromatography decision->chrom  Polarity Difference   extract Acid-Base Extraction decision->extract  pKa Difference   recryst Recrystallization decision->recryst  Solubility Difference   distill Distillation/Sublimation decision->distill  Volatility Difference   pure Pure Cinnoline chrom->pure extract->pure recryst->pure distill->pure

Caption: Workflow for selecting a purification strategy.

Q3: My cinnoline product appears to be degrading on silica gel during column chromatography. What can I do?

Cinnolines, being nitrogen-containing heterocycles, can be basic and may interact strongly with the acidic surface of silica gel, leading to streaking, poor recovery, or degradation. To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can be beneficial.

Troubleshooting Guide

Issue 1: Unreacted aromatic amine starting material is still present after column chromatography.

  • Plausible Cause: The polarity of the starting amine and the cinnoline product may be too similar for effective separation using standard solvent systems.

  • Troubleshooting Steps:

    • Solvent System Optimization: A systematic approach to solvent selection is crucial. Instead of relying on a standard ethyl acetate/hexane system, explore other solvent combinations. A table of common solvents organized by polarity can aid in this selection.

    • Employ Acid-Base Extraction: Most cinnolines are weakly basic and can be protonated. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic cinnoline product can be selectively extracted into the aqueous phase, leaving non-basic impurities behind. The cinnoline can then be recovered by basifying the aqueous layer and back-extracting into an organic solvent.

G cluster_start Step 1: Initial Mixture cluster_extraction Step 2: Acidic Wash cluster_phases1 Step 3: Phase Separation cluster_basify Step 4: Basification & Extraction cluster_phases2 Step 5: Final Separation start Crude Product in Organic Solvent (e.g., DCM) wash Wash with 1M HCl (aq) start->wash sep_funnel Separatory Funnel wash->sep_funnel aq1 Aqueous Phase: Protonated Cinnoline (Cinnoline-H+) sep_funnel->aq1 org1 Organic Phase: Neutral Starting Material sep_funnel->org1 basify Basify Aqueous Phase (e.g., with NaOH) aq1->basify extract Extract with Organic Solvent basify->extract aq2 Aqueous Phase: Salts extract->aq2 org2 Organic Phase: Pure Cinnoline extract->org2

Caption: Principle of acid-base extraction for purification.

Issue 2: My recrystallization attempt resulted in low yield or no crystal formation.

  • Plausible Cause: The chosen solvent may be too good at dissolving your cinnoline, or the concentration of the product in the solution is too low. Impurities can also inhibit crystal growth.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

    • Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the meniscus can sometimes induce nucleation.

Table 1: Solvent Properties for Chromatography and Recrystallization
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
n-Hexane0.1692.0Common non-polar solvent for chromatography.
Toluene2.41112.4Useful for recrystallizing aromatic compounds.
Dichloromethane3.1409.1Good general-purpose solvent, but can be too strong for some applications.
Ethyl Acetate4.4776.0A medium-polarity solvent, widely used in chromatography.
Acetone5.15621A polar, aprotic solvent.
Ethanol5.27824.5A polar, protic solvent often used for recrystallization.
Methanol6.66532.7A highly polar, protic solvent.

Detailed Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker.

  • Prepare the Mobile Phase: Prepare your chosen mobile phase (e.g., 99:1 hexane:ethyl acetate) and add 0.5% (v/v) triethylamine.

  • Wet the Silica: Carefully add the mobile phase to the silica gel to create a slurry. Stir gently to release any trapped air.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate: Run at least two column volumes of the mobile phase through the packed column before loading your sample. This ensures the entire stationary phase is equilibrated with the basic modifier.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude cinnoline product in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Check: Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected value is indicative of high purity.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Laurence, M. H., & Christopher, J. M. (2016). Organic Chemistry Laboratory Techniques (3rd ed.). Cengage Learning. [Link]

Optimization

Technical Support Center: Alternative Oxidation Reagents for 4-Methylcinnoline

Welcome to the technical support center for the oxidation of 4-methylcinnoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform selective oxidation on the 4...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 4-methylcinnoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform selective oxidation on the 4-methylcinnoline scaffold. Here, we address common questions and troubleshooting scenarios, providing in-depth explanations and field-proven protocols to ensure the success of your experiments.

The oxidation of 4-methylcinnoline is a critical transformation, leading to key intermediates such as N-oxides, which are valuable in medicinal chemistry[1], or cinnoline-4-carboxylic acid, a precursor for various bioactive molecules. The choice of oxidant is paramount as it dictates the reaction's outcome, selectivity, and yield. This guide will explore alternatives to common reagents, helping you navigate the complexities of this synthetic challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary oxidation products of 4-methylcinnoline, and how does reagent choice determine the outcome?

The 4-methylcinnoline scaffold presents two primary sites for oxidation: the nitrogen atoms of the cinnoline ring system and the benzylic methyl group. The selectivity of the oxidation is highly dependent on the chosen reagent and reaction conditions.

  • N-Oxidation: This reaction targets one of the nitrogen atoms in the cinnoline ring, typically yielding 4-methylcinnoline 1-oxide or 2-oxide. This transformation is usually achieved with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). These reagents are electrophilic and preferentially attack the electron-rich nitrogen atoms. Heterocyclic N-oxides are important motifs in medicinal chemistry and can serve as precursors for further functionalization.[1][2]

  • Side-Chain Oxidation: This involves the oxidation of the C4-methyl group to a carboxyl group, forming cinnoline-4-carboxylic acid. This requires stronger, less selective oxidizing agents that can react with the C-H bonds of the alkyl group, such as potassium permanganate (KMnO₄).[3][4][5][6]

The diagram below illustrates the potential oxidation pathways for 4-methylcinnoline.

G cluster_products Oxidation Products 4-MeCinnoline 4-Methylcinnoline N-Oxide 4-Methylcinnoline N-Oxide 4-MeCinnoline->N-Oxide Peroxy Acids (e.g., m-CPBA) Carboxylic_Acid Cinnoline-4-carboxylic Acid 4-MeCinnoline->Carboxylic_Acid Strong Oxidants (e.g., KMnO₄) G start Start dissolve 1. Dissolve 4-methylcinnoline in DCM. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_mcpba 3. Add m-CPBA (1.1 eq.) portion-wise over 15 min. cool->add_mcpba stir 4. Stir at 0 °C for 1h, then allow to warm to RT and stir for 4-6h. add_mcpba->stir monitor 5. Monitor reaction by TLC/LC-MS. stir->monitor quench 6. Quench with 10% aq. Na₂SO₃ solution. monitor->quench wash 7. Wash organic layer with sat. aq. NaHCO₃, then brine. quench->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify by column chromatography (e.g., SiO₂, DCM/MeOH gradient). dry->purify end End Product: 4-Methylcinnoline N-Oxide purify->end

Caption: Workflow for the N-oxidation of 4-methylcinnoline using m-CPBA.

Troubleshooting Guide for N-Oxidation

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient m-CPBA (purity can be <77%).Use a larger excess of m-CPBA (e.g., 1.5 eq.). Ensure the reagent is fresh.
Formation of Di-N-oxide Reaction temperature is too high or too much oxidant is used.Maintain the reaction at a lower temperature (0 °C). Use only a slight excess of m-CPBA (1.05-1.1 eq.) and add it slowly.
Side-chain Oxidation Overly harsh conditions or prolonged reaction time.Ensure the temperature does not exceed room temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Purification The byproduct, meta-chlorobenzoic acid, is co-eluting with the product.After the reaction, cool the mixture to 0°C to precipitate the benzoic acid. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic impurities. [7]
Q3: How can I selectively oxidize the methyl group to a carboxylic acid without affecting the cinnoline ring?

Oxidizing the methyl group to a carboxylic acid requires a more powerful reagent than those used for N-oxidation. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. [3][4]The reaction typically requires heat and basic conditions.

Recommended Reagent: Potassium Permanganate (KMnO₄)

KMnO₄ is a strong oxidant capable of converting benzylic C-H bonds to carboxylic acids. [5][6]The reaction is robust but can be prone to over-oxidation or ring cleavage if not carefully controlled.

Experimental Protocol: Side-Chain Oxidation with KMnO₄

G start Start suspend 1. Suspend 4-methylcinnoline in water/pyridine mixture. start->suspend heat 2. Heat the mixture to 80-90 °C. suspend->heat add_kmno4 3. Add KMnO₄ (3-4 eq.) in portions over 2-3h. heat->add_kmno4 reflux 4. Heat at reflux until the purple color disappears. add_kmno4->reflux cool_filter 5. Cool to RT and filter off MnO₂ through Celite®. reflux->cool_filter concentrate 6. Concentrate the filtrate under reduced pressure. cool_filter->concentrate acidify 7. Dissolve residue in water and acidify with conc. HCl to pH ~2-3. concentrate->acidify precipitate 8. Collect the precipitate by filtration. acidify->precipitate wash_dry 9. Wash with cold water and dry under vacuum. precipitate->wash_dry end End Product: Cinnoline-4-carboxylic Acid wash_dry->end

Caption: Workflow for side-chain oxidation using KMnO₄.

Troubleshooting Guide for Side-Chain Oxidation

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient KMnO₄ or reaction time.Add more KMnO₄ until a faint pink color persists. Increase the reflux time.
Low Yield / Ring Cleavage Conditions are too harsh (temperature too high, too much oxidant added at once).Add KMnO₄ in small portions to control the exotherm. Do not exceed 100 °C. The use of a pyridine co-solvent can sometimes mediate the reaction.
Product Contaminated with MnO₂ Inefficient filtration of the manganese dioxide byproduct.Filter the hot reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with hot water to recover any adsorbed product.
Product is a Salt (Poor Precipitation) The solution was not sufficiently acidified.Carefully add concentrated HCl dropwise while monitoring the pH with indicator paper or a pH meter until the product fully precipitates. Cooling the solution in an ice bath can aid precipitation. [8]
Q4: Are there any milder or more selective alternatives to KMnO₄ for side-chain oxidation?

While KMnO₄ is a workhorse, concerns about its aggressive nature and the generation of MnO₂ waste have led researchers to explore alternatives.

**Alternative Reagent: Selenium Dioxide (SeO₂) **

Selenium dioxide is a more selective oxidant that can convert benzylic methyl groups to aldehydes. While this doesn't directly yield the carboxylic acid, the resulting aldehyde can be easily oxidized to the carboxylic acid in a subsequent step using milder reagents (e.g., sodium chlorite). This two-step approach can offer better control and higher overall yields in complex systems. The reaction is often carried out in a solvent like dioxane or acetic acid with heating. [9] Other Alternatives:

  • Cerium(IV) Ammonium Nitrate (CAN): This reagent can selectively oxidize methyl groups on aromatic rings to aldehydes. [10]* Catalytic Oxidation: Systems using catalysts like cobalt or manganese salts with a co-oxidant (like O₂ or N-Methylmorpholine N-oxide) can offer greener and more controlled oxidations. [11][12][13][14]* Microbiological Oxidation: Certain microorganisms, such as those from the genus Pseudomonas, can be used for the specific oxidation of methyl groups on heterocyclic rings to their corresponding carboxylic acids. [15] Comparison of Side-Chain Oxidation Reagents

Reagent Selectivity Conditions Pros Cons
KMnO₄ Low (strong oxidant)Basic, high temp.Inexpensive, powerfulHarsh, MnO₂ waste, risk of ring cleavage [4][5]
SeO₂ High (to aldehyde)Acidic/Neutral, high temp.Selective for aldehydeToxic, requires a second step for acid
Catalytic Systems Moderate to HighVaries (often milder)Greener, catalytic amountsCatalyst screening may be needed
Microbiological Very HighAqueous, physiological pHHighly selective, greenRequires specific strains, slower [15]

References

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties . National Institutes of Health (NIH). Available at: [Link]

  • Methods for the synthesis of cinnolines (Review) . ResearchGate. Available at: [Link]

  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review) . ResearchGate. Available at: [Link]

  • N-methylmorpholine N-oxide (NMO) . Organic Chemistry Portal. Available at: [Link]

  • Microbiological oxidation of methyl groups in heterocycles. Google Patents.
  • Chemoselective methylene oxidation in aromatic molecules . National Institutes of Health (NIH). Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) . Master Organic Chemistry. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • N-Methylmorpholine N-oxide . Wikipedia. Available at: [Link]

  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process . ACS Publications. Available at: [Link]

  • Oxidation of Heterocyclic Compounds by Permanganate Anion . ResearchGate. Available at: [Link]

  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts . Nature. Available at: [Link]

  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives . ResearchGate. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid . Organic Chemistry Portal. Available at: [Link]

  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions . MDPI. Available at: [Link]

  • Oxidation of Organic Molecules by KMnO4 . Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . National Institutes of Health (NIH). Available at: [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines . The Royal Society of Chemistry. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents . National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. Available at: [Link]

  • How can I perform a controlled oxidation of methyl aromatic groups using SeO2? . ResearchGate. Available at: [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles . ACS Publications. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids . Master Organic Chemistry. Available at: [Link]

  • Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant . RSC Publishing. Available at: [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes . National Institutes of Health (NIH). Available at: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) . YouTube. Available at: [Link]

  • Workup: mCPBA Oxidation . University of Rochester Department of Chemistry. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives . DergiPark. Available at: [Link]

  • Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis . Science of Synthesis. Available at: [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Heterocyclic N-Oxides. Google Books.
  • Amines and Heterocycles Solutions to Problems . NC State University Libraries. Available at: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide . MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of Cinnoline-4-carbaldehyde for Researchers in Drug Discovery

For scientists engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug development, mass spectrometry stands as an indispensable tool for structural elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

For scientists engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug development, mass spectrometry stands as an indispensable tool for structural elucidation. Cinnoline derivatives have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] A precise understanding of their fragmentation patterns under electron ionization (EI) is crucial for unambiguous identification and for differentiating isomers.

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of cinnoline-4-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of aromatic aldehydes and N-heterocyclic systems to construct a probable fragmentation pathway. This predictive model will be compared against the well-documented fragmentation of benzaldehyde to offer a clear comparative framework.

The Logic of Fragmentation: A Tale of Two Moieties

The fragmentation of cinnoline-4-carbaldehyde is best understood by considering the interplay between its two key structural features: the aromatic aldehyde group and the bicyclic cinnoline core.

The Aldehyde's Contribution: Aromatic aldehydes typically exhibit characteristic fragmentation patterns. Upon electron ionization, a primary event is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1]⁺).[2] Another common fragmentation is the loss of the entire formyl group as a CHO• radical, resulting in an [M-29]⁺ ion.[2] The stability of the aromatic ring often leads to a prominent molecular ion peak.[3]

The Cinnoline Core's Influence: The cinnoline ring system, a diazine, has its own distinct fragmentation pathway. A key fragmentation process for the parent cinnoline involves the expulsion of a neutral nitrogen molecule (N₂) to form a benzocyclobutadiene radical cation, which can then rearrange. This loss of N₂ is a highly favorable process due to the formation of the stable dinitrogen molecule.

By synthesizing these two sets of fragmentation behaviors, we can predict the major fragmentation pathways for cinnoline-4-carbaldehyde.

Predicted Fragmentation Pathway of Cinnoline-4-carbaldehyde

The molecular weight of cinnoline-4-carbaldehyde (C₉H₆N₂O) is 158.16 g/mol . The expected fragmentation cascade is as follows:

  • Molecular Ion (m/z 158): A relatively intense molecular ion peak is anticipated due to the aromatic nature of the compound.

  • Loss of Hydrogen Radical (m/z 157): Alpha-cleavage at the aldehyde group will lead to the loss of a hydrogen atom, forming a stable acylium ion. This is expected to be a prominent peak.

  • Loss of Carbon Monoxide (m/z 129): The acylium ion at m/z 157 can subsequently lose a neutral carbon monoxide (CO) molecule to yield the cinnolin-4-yl cation.

  • Loss of Formyl Radical (m/z 129): Direct loss of the CHO radical from the molecular ion will also lead to the fragment at m/z 129.

  • Loss of Dinitrogen (m/z 101): The fragment at m/z 129 is predicted to undergo the characteristic fragmentation of the cinnoline ring, losing N₂ to form an ion at m/z 101.

  • Further Fragmentation (m/z 75 and below): The ion at m/z 101 can further fragment, likely through the loss of acetylene (C₂H₂), to produce ions at lower mass-to-charge ratios.

The following Graphviz diagram illustrates this predicted fragmentation pathway.

Fragmentation_Pathway M Cinnoline-4-carbaldehyde (m/z 158) M_minus_1 [M-H]⁺ (m/z 157) M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ (m/z 129) M->M_minus_29 - CHO• M_minus_1_minus_28 [M-H-CO]⁺ (m/z 129) M_minus_1->M_minus_1_minus_28 - CO M_minus_29_minus_28 [M-CHO-N₂]⁺ (m/z 101) M_minus_29->M_minus_29_minus_28 - N₂ M_minus_29_minus_28_minus_26 [C₆H₃]⁺ (m/z 75) M_minus_29_minus_28->M_minus_29_minus_28_minus_26 - C₂H₂

Caption: Predicted EI-MS fragmentation pathway of Cinnoline-4-carbaldehyde.

Comparative Analysis: Cinnoline-4-carbaldehyde vs. Benzaldehyde

To contextualize the predicted fragmentation, a comparison with a simpler aromatic aldehyde, benzaldehyde, is instructive.

Fragment IonCinnoline-4-carbaldehyde (Predicted)Benzaldehyde (Observed)Rationale for Difference
Molecular Ion (M⁺) m/z 158m/z 106Difference in molecular weight.
[M-1]⁺ m/z 157m/z 105Loss of aldehydic hydrogen; a common feature.
[M-29]⁺ m/z 129m/z 77Loss of the formyl group. In benzaldehyde, this directly yields the phenyl cation. In cinnoline-4-carbaldehyde, it produces the cinnolin-4-yl cation.
[M-29-28]⁺ m/z 101N/ALoss of N₂ from the cinnoline ring; this fragmentation is unique to the cinnoline-containing compound.
[M-1-28]⁺ m/z 129m/z 77Loss of CO from the [M-1]⁺ ion. The resulting ion is the same as the [M-29]⁺ ion in both cases.

This comparison highlights the diagnostic value of the loss of N₂ in identifying the cinnoline core.

Experimental Protocol for EI-MS Analysis

For researchers wishing to acquire an experimental mass spectrum of cinnoline-4-carbaldehyde or its derivatives, the following protocol outlines the key steps for analysis using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the electron ionization mass spectrum of cinnoline-4-carbaldehyde.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of cinnoline-4-carbaldehyde in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

    • Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on the sample concentration.

    • GC Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Source:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

    • MS Analyzer:

      • Scan Range: m/z 40-300.

      • Scan Rate: Sufficiently fast to obtain at least 10 spectra across the chromatographic peak.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to cinnoline-4-carbaldehyde.

    • Extract the mass spectrum from the apex of this peak.

    • Subtract the background spectrum to obtain a clean mass spectrum of the analyte.

    • Analyze the fragmentation pattern and compare it with the predicted pattern.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis ionize->detect extract Extract Spectrum detect->extract analyze Analyze Fragmentation extract->analyze

Caption: Workflow for EI-MS analysis of Cinnoline-4-carbaldehyde.

Conclusion

This guide provides a robust, predictive framework for understanding the EI-MS fragmentation of cinnoline-4-carbaldehyde, grounded in the established principles of mass spectrometry. The key diagnostic fragmentation is the loss of N₂ from the cinnoline core, which, in conjunction with the characteristic losses from the aldehyde group, should allow for confident identification. The provided experimental protocol offers a starting point for obtaining high-quality data for this and related compounds. As with any predictive model, experimental verification is paramount, and it is hoped that this guide will serve as a valuable resource for researchers in their synthetic and analytical endeavors.

References

  • Mass fragmentation pattern of aldehydes. (2022-03-17). YouTube. Retrieved from [Link]

  • Chad's Prep. (2018-09-20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Szafarz, M., & Szymański, P. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2543. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Cinnoline. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Cinnoline Aldehydes for the Modern Organic Chemist

Cinnoline aldehydes, particularly cinnoline-3-carboxaldehyde and cinnoline-4-carboxaldehyde, are valuable intermediates in the synthesis of a wide array of biologically active compounds. Their strategic importance in med...

Author: BenchChem Technical Support Team. Date: February 2026

Cinnoline aldehydes, particularly cinnoline-3-carboxaldehyde and cinnoline-4-carboxaldehyde, are valuable intermediates in the synthesis of a wide array of biologically active compounds. Their strategic importance in medicinal chemistry and drug development necessitates efficient and reliable synthetic protocols. This guide provides a comparative analysis of the primary synthesis routes to these key building blocks, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to Cinnoline Aldehydes

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] The introduction of a formyl group onto this nucleus at the 3- or 4-position provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures with diverse pharmacological profiles.

This guide will focus on three principal strategies for the synthesis of cinnoline aldehydes:

  • Direct Oxidation of Methylcinnolines: A direct and atom-economical approach.

  • Formylation of the Cinnoline Nucleus: Employing classic electrophilic substitution reactions.

  • Functional Group Interconversion: A multi-step but often reliable strategy involving the transformation of other functional groups into an aldehyde.

Each route will be evaluated based on its efficiency, substrate scope, scalability, and the inherent advantages and disadvantages, supported by experimental data and established protocols.

Route 1: Direct Oxidation of Methylcinnolines

The oxidation of a methyl group to an aldehyde is a direct and appealing strategy for the synthesis of cinnoline aldehydes. This approach relies on the availability of the corresponding methylcinnoline precursors, which can be prepared through various established methods for cinnoline ring synthesis.[2]

The Reagent of Choice: Selenium Dioxide

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl and methylene groups, including those on heterocyclic rings. The reaction, often referred to as the Riley oxidation, proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement.

Mechanism of Selenium Dioxide Oxidation:

Caption: General mechanism of the Riley oxidation of a methyl group to an aldehyde.

Experimental Protocol: Synthesis of Cinnoline-4-carboxaldehyde from 4-Methylcinnoline

A typical procedure involves refluxing 4-methylcinnoline with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane or a mixture of ethanol and cyclohexane.[4]

Step-by-Step Methodology:

  • To a solution of 4-methylcinnoline (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford cinnoline-4-carboxaldehyde.

Performance Analysis:

ParameterAssessment
Yield Moderate to good (typically 50-70%)
Substrate Scope Generally effective for methyl groups at the 4-position of the cinnoline ring. The reactivity of 3-methylcinnoline may differ.
Advantages Direct, one-step conversion. Readily available and relatively inexpensive oxidizing agent.
Disadvantages Selenium compounds are toxic and require careful handling and disposal. Over-oxidation to the carboxylic acid can be a side reaction. Purification from selenium byproducts can sometimes be challenging.

Route 2: Formylation of the Cinnoline Nucleus

Direct formylation of the cinnoline ring via electrophilic aromatic substitution is another potential route. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is the active electrophile.[6]

Mechanism of Vilsmeier-Haack Formylation:

Caption: General mechanism for the Vilsmeier-Haack formylation of an aromatic ring.

Application to Cinnoline:

While the Vilsmeier-Haack reaction is highly effective for many heterocyclic systems, its application to the unsubstituted cinnoline nucleus is not well-documented in the literature. The electron-withdrawing nature of the pyridazine ring in cinnoline can deactivate the system towards electrophilic substitution. However, the reaction may be feasible, and the regioselectivity would be a key question to address. Analogous reactions on the related quinoline system often yield the 3-formyl derivative.[7]

Hypothetical Experimental Protocol:

  • To a cooled (0 °C) solution of cinnoline (1.0 eq) in DMF, add POCl₃ (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Performance Analysis (Projected):

ParameterAssessment
Yield Expected to be low to moderate due to the deactivated nature of the cinnoline ring.
Regioselectivity The position of formylation (C-3 vs. C-4 vs. substitution on the benzene ring) would need to be determined experimentally.
Advantages Utilizes common and inexpensive reagents. A one-pot procedure.
Disadvantages Potentially low yields and lack of regioselectivity. The reaction conditions can be harsh.

Route 3: Functional Group Interconversion

This strategy involves the synthesis of a cinnoline derivative bearing a functional group that can be readily converted into an aldehyde. A common and reliable approach is the oxidation of a primary alcohol (hydroxymethyl group).

Oxidation of Hydroxymethylcinnolines

The synthesis of 3- and 4-hydroxymethylcinnolines can be achieved through various methods, including the reduction of the corresponding carboxylic acid esters or the reaction of a suitable organometallic reagent with formaldehyde. Once obtained, the hydroxymethyl group can be oxidized to the aldehyde using a variety of mild oxidizing agents.

Oxidizing Agents for Primary Alcohols to Aldehydes:

  • Manganese Dioxide (MnO₂): Highly selective for the oxidation of allylic and benzylic alcohols.

  • Pyridinium Chlorochromate (PCC): A versatile and widely used reagent for this transformation.

  • Dess-Martin Periodinane (DMP): A mild and efficient oxidant.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[8]

Workflow for the Synthesis of Cinnoline Aldehydes via Functional Group Interconversion:

Caption: A two-step approach to cinnoline aldehydes via a hydroxymethyl intermediate.

Experimental Protocol: Synthesis of Cinnoline-4-carboxaldehyde from 4-Hydroxymethylcinnoline

The synthesis of 4-hydroxymethylquinoline and its subsequent oxidation to the aldehyde has been reported, providing a strong precedent for the cinnoline system.[9]

Step-by-Step Methodology (Oxidation Step):

  • To a solution of 4-hydroxymethylcinnoline (1.0 eq) in a suitable solvent (e.g., dichloromethane for PCC or DMP, chloroform for MnO₂), add the oxidizing agent (1.5-3.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up the reaction according to the specific oxidant used. For example, for MnO₂, filter the reaction mixture through a pad of Celite and wash with the solvent. For PCC, the reaction mixture is often filtered through a short plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Performance Analysis:

ParameterAssessment
Yield Generally good to excellent for the oxidation step, depending on the chosen reagent.
Substrate Scope Broad, as a wide variety of oxidizing agents are available to suit different substrates.
Advantages Reliable and high-yielding oxidation step. A variety of mild oxidizing agents are available, allowing for good functional group tolerance.
Disadvantages A two-step process, requiring the initial synthesis and isolation of the hydroxymethylcinnoline intermediate. Some oxidizing agents (e.g., chromium-based reagents) are toxic.

Comparative Summary of Synthesis Routes

Synthesis RouteKey ReagentsNumber of Steps (from simple precursors)Typical YieldsKey AdvantagesKey Disadvantages
Oxidation of Methylcinnolines Selenium Dioxide2 (synthesis of methylcinnoline + oxidation)Moderate to GoodDirect conversion of the methyl group.Toxicity of selenium reagents; potential for over-oxidation.
Vilsmeier-Haack Formylation DMF, POCl₃1 (from cinnoline)Low to Moderate (projected)One-pot reaction from the parent heterocycle.Deactivated ring may lead to low yields and poor regioselectivity.
Oxidation of Hydroxymethylcinnolines LiAlH₄ (for reduction), MnO₂/PCC/DMP (for oxidation)3 (synthesis of precursor, reduction, oxidation)Good to Excellent (for oxidation step)High-yielding and reliable oxidation; mild conditions possible.Multi-step sequence; requires synthesis of the alcohol intermediate.

Conclusion and Recommendations

The choice of the optimal synthetic route to cinnoline aldehydes depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents.

  • For a direct and relatively straightforward approach, the oxidation of methylcinnolines with selenium dioxide is a viable option, provided the corresponding methyl-substituted cinnoline is readily accessible. The toxicity of selenium reagents is a significant consideration that requires appropriate safety measures.

  • The Vilsmeier-Haack formylation of the parent cinnoline ring remains a less explored but potentially direct route. Further investigation is needed to establish its feasibility, yields, and regioselectivity. It may be more successful on electron-rich cinnoline derivatives.

  • The oxidation of hydroxymethylcinnolines represents the most versatile and likely highest-yielding approach, despite being a multi-step process. The reliability of the final oxidation step with a variety of available reagents makes this a robust strategy for accessing both cinnoline-3- and -4-carboxaldehydes with high purity.

For researchers in drug development, where reliability and scalability are paramount, the functional group interconversion route via the hydroxymethylcinnoline intermediate is likely the most dependable strategy. However, for exploratory and small-scale syntheses, the direct oxidation of methylcinnolines offers a more concise pathway.

References

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of Cinnoline-4-carbaldehyde Analogs for Researchers and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] Among these, cinnoline-...

Author: BenchChem Technical Support Team. Date: February 2026

The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] Among these, cinnoline-4-carbaldehyde and its analogs represent a promising class of compounds with potential therapeutic applications ranging from antimicrobial to anticancer agents.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cinnoline-4-carbaldehyde analogs, offering insights into their design, synthesis, and biological evaluation to empower researchers in the quest for novel therapeutic leads.

The Cinnoline-4-carbaldehyde Scaffold: A Privileged Core

Synthetic Strategies for Cinnoline-4-carbaldehyde and its Analogs

The synthesis of the parent cinnoline-4-carbaldehyde is a critical first step in the exploration of its analogs. Several synthetic routes have been reported, with the method by Castle and Onda being a notable example.[6]

Synthesis of the Core Scaffold: Cinnoline-4-carbaldehyde

A reliable method for the preparation of cinnoline-4-carbaldehyde involves the reduction of a cinnoline-4-carboxylic acid derivative followed by oxidation.[6]

Experimental Protocol: Synthesis of 4-Cinnolinecarboxaldehyde Semicarbazone [6]

  • Reduction of Ethyl 4-Cinnolinecarboxylate: Ethyl 4-cinnolinecarboxylate is reduced using lithium aluminum hydride in dry ether to yield 4-hydroxymethyl-1,2-dihydrocinnoline.

  • Oxidation and Derivatization: The resulting dihydrocinnoline is oxidized with selenium dioxide in a dioxane solution. The crude aldehyde is then immediately treated with semicarbazide hydrochloride to form the more stable 4-cinnolinecarboxaldehyde semicarbazone, which can be isolated and purified. A yield of 58% for the semicarbazone has been reported.[6]

An alternative approach involves the selective reduction of 4-cinnolinecarbonyl chloride with lithium tri-t-butoxyaluminohydride, which also yields the corresponding aldehyde.[6]

Diagram of Synthetic Workflow

G cluster_reduction Reduction cluster_oxidation Oxidation & Derivatization Ethyl 4-cinnolinecarboxylate Ethyl 4-cinnolinecarboxylate 4-Hydroxymethyl-1,2-dihydrocinnoline 4-Hydroxymethyl-1,2-dihydrocinnoline Ethyl 4-cinnolinecarboxylate->4-Hydroxymethyl-1,2-dihydrocinnoline LiAlH4, Ether Ethyl 4-cinnolinecarboxylate->4-Hydroxymethyl-1,2-dihydrocinnoline Cinnoline-4-carbaldehyde Cinnoline-4-carbaldehyde 4-Hydroxymethyl-1,2-dihydrocinnoline->Cinnoline-4-carbaldehyde SeO2, Dioxane 4-Hydroxymethyl-1,2-dihydrocinnoline->Cinnoline-4-carbaldehyde Semicarbazone Derivative Semicarbazone Derivative Cinnoline-4-carbaldehyde->Semicarbazone Derivative Semicarbazide HCl Cinnoline-4-carbaldehyde->Semicarbazone Derivative

Caption: Synthesis of Cinnoline-4-carbaldehyde Derivative.

Diversification of the Aldehyde Moiety

The aldehyde group at the C-4 position is a versatile functional group for generating a library of analogs. Common derivatizations include:

  • Schiff Base Formation: Reaction with primary amines to form imines.

  • Hydrazone Synthesis: Condensation with hydrazines to yield hydrazones.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Reduction: Reduction to the corresponding alcohol.

  • Oxidation: Oxidation to the carboxylic acid.

These modifications allow for the systematic investigation of the impact of different functional groups at the C-4 position on biological activity.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study specifically for cinnoline-4-carbaldehyde analogs is still emerging, valuable insights can be drawn from related heterocyclic systems and the known biological activities of cinnoline derivatives.

The Cinnoline Core

The cinnoline nucleus itself is a key determinant of biological activity.[2] Modifications to the benzene ring of the cinnoline core, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, halogen substitutions on the cinnoline ring have been shown to enhance the anti-inflammatory and analgesic activities of some derivatives.[7]

The C-4 Carbaldehyde and its Derivatives
  • Derivatives of the Aldehyde: The conversion of the aldehyde to Schiff bases or hydrazones introduces new hydrogen bond donors and acceptors, as well as varying steric bulk and lipophilicity. These changes can dramatically alter the binding affinity and selectivity of the compounds for their biological targets. For example, quinoline-based hydrazone analogues have demonstrated good to excellent antimicrobial activity.[4]

Inferred SAR from Related Scaffolds

Insights from the closely related quinoline-4-carbaldehyde scaffold can provide a predictive framework for the SAR of cinnoline-4-carbaldehyde analogs. For quinoline derivatives, the substitution pattern on the heterocyclic ring and the nature of the side chain at the 4-position are crucial for activity.[9]

General SAR Principles for Cinnoline-4-carbaldehyde Analogs

SAR cluster_scaffold Cinnoline-4-carbaldehyde Scaffold cluster_activity Biological Activity Scaffold Cinnoline Ring C4_Sub C-4 Carbaldehyde Derivative Scaffold->C4_Sub Modulates Target Interaction Benzene_Sub Benzene Ring Substituents (R) Scaffold->Benzene_Sub Influences Pharmacokinetics Potency Potency C4_Sub->Potency Selectivity Selectivity C4_Sub->Selectivity Benzene_Sub->Potency Toxicity Toxicity Benzene_Sub->Toxicity

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Comparative

A Comparative Investigation into the Photophysical Properties of Substituted Cinnolines: A Guide for Researchers

For Immediate Publication This guide provides a comprehensive comparative analysis of the photophysical properties of substituted cinnolines, intended for researchers, scientists, and professionals in drug development. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

This guide provides a comprehensive comparative analysis of the photophysical properties of substituted cinnolines, intended for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to elucidate the structure-property relationships governing the light-absorbing and emitting characteristics of this important class of N-heterocycles.

Introduction: The Cinnoline Scaffold - A Privileged Structure in Photophysics and Medicinal Chemistry

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a significant scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Beyond its biological significance, the cinnoline ring system possesses intriguing photophysical properties that are highly tunable through substitution, making it a promising platform for the development of fluorescent probes, sensors, and optoelectronic materials.[4][5]

This guide will delve into a comparative study of how different substituents on the cinnoline core modulate its key photophysical parameters, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. By understanding these relationships, researchers can rationally design novel cinnoline derivatives with tailored photophysical profiles for specific applications.

The Influence of Substituents on the Photophysical Properties of Cinnolines

The electronic nature and position of substituents on the cinnoline ring play a pivotal role in determining its photophysical behavior. Substituents can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.

Electron-Donating Groups (EDGs): Enhancing Fluorescence

The introduction of electron-donating groups, such as amino (-NH2) and alkoxy (-OR) groups, generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap.

A notable example is the family of amino-benzo-cinnolines, or "ABCDyes," which are green-emitting fluorophores.[5] A systematic study of these compounds reveals a clear trend: increasing the electron-donating strength of the amino substituent leads to a red-shift in the emission wavelength and often an increase in the fluorescence quantum yield.

Table 1: Comparative Photophysical Data of Selected Amino-Substituted Cinnoline Derivatives [5]

CompoundSubstituentAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
ABCDye 1 -NH24055200.35
ABCDye 2 -N(CH3)24205450.45
ABCDye 3 Morpholino4155350.40

Data obtained in dichloromethane.

The observed trends can be rationalized by considering the intramolecular charge transfer (ICT) character of the excited state. The presence of a strong electron-donating group promotes charge transfer from the donor to the electron-deficient cinnoline core upon photoexcitation, leading to a more polarized excited state that is stabilized in polar solvents. This stabilization lowers the energy of the excited state, resulting in red-shifted emission.

Electron-Withdrawing Groups (EWGs): Modulating and Quenching Fluorescence

In contrast to electron-donating groups, electron-withdrawing groups such as nitro (-NO2) and cyano (-CN) typically induce a hypsochromic (blue) shift or a less pronounced bathochromic shift in the absorption and emission spectra. These groups lower the energy of the LUMO, which can either increase or decrease the HOMO-LUMO gap depending on the substituent's effect on the HOMO.

While comprehensive comparative photophysical data for a wide range of cinnolines with electron-withdrawing groups is less prevalent in the literature, valuable insights can be drawn from analogous N-heterocyclic systems like quinolines. For instance, the introduction of a nitro group to a quinoline core often leads to a significant quenching of fluorescence.[6] This quenching is attributed to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state, facilitated by the heavy atom effect and altered electronic structure.

Due to the limited direct experimental data on the photophysical properties of cinnolines bearing strong electron-withdrawing groups, computational studies using Time-Dependent Density Functional Theory (TD-DFT) are invaluable for predicting their behavior.[7][8] Such calculations can provide insights into the energies of the frontier molecular orbitals and the nature of the electronic transitions, helping to rationalize the expected impact of these substituents.

Experimental Protocols for Photophysical Characterization

To ensure the integrity and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring key photophysical parameters.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the substituted cinnoline derivatives.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the cinnoline derivatives (typically 1-10 µM) in a spectroscopic grade solvent. The choice of solvent is critical as it can influence the photophysical properties (vide infra).

  • Absorption Measurement: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_abs) should be identified.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) should be identified.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy A Dissolve Cinnoline Derivative B Select Spectroscopic Grade Solvent A->B C Record UV-Vis Spectrum B->C D Identify λ_abs C->D E Excite at λ_abs D->E F Record Emission Spectrum E->F G Identify λ_em F->G G A Place Solvent Blank in Integrating Sphere B Measure Excitation Profile (Blank) A->B E Calculate Integrated Areas of Absorption and Emission B->E C Place Sample in Integrating Sphere D Measure Excitation and Emission Profile (Sample) C->D D->E F Calculate Quantum Yield E->F

Caption: Workflow for absolute quantum yield measurement.

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., picosecond laser or LED) and a high-speed detector.

  • Instrument Response Function (IRF): Measure the IRF by recording the scatter from a non-fluorescent solution (e.g., a colloidal silica suspension).

  • Sample Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay profile.

  • Data Analysis: Deconvolute the sample decay from the IRF and fit the resulting data to an exponential decay function to extract the fluorescence lifetime(s).

Structure-Property Relationships and Theoretical Insights

The observed photophysical properties of substituted cinnolines can be rationalized by considering their electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for modeling the excited states of molecules and predicting their absorption and emission properties. [7][8]

G cluster_substituent Substituent Properties cluster_mo Molecular Orbitals cluster_photophysics Photophysical Properties A Electron-Donating Group (EDG) C HOMO Energy A->C Increases F Quantum Yield A->F Generally Increases B Electron-Withdrawing Group (EWG) D LUMO Energy B->D Decreases B->F Generally Decreases E Absorption/Emission Wavelength C->E Red-shift D->E Blue-shift

Caption: Relationship between substituent, molecular orbitals, and photophysics.

By calculating the energies and compositions of the HOMO and LUMO, one can predict how a given substituent will affect the electronic transitions. For example, TD-DFT calculations can confirm that for amino-substituted cinnolines, the HOMO is largely localized on the amino group and the adjacent benzene ring, while the LUMO is distributed across the cinnoline core. The resulting HOMO-LUMO transition has a significant charge-transfer character, which explains the sensitivity of the emission to solvent polarity (solvatochromism).

Conclusion and Future Directions

The photophysical properties of cinnoline derivatives are highly sensitive to the nature and position of substituents on the aromatic core. Electron-donating groups generally lead to red-shifted emission and higher quantum yields, making them promising candidates for fluorescent probes and imaging agents. Conversely, electron-withdrawing groups tend to quench fluorescence, a property that could be harnessed for developing "turn-on" sensors.

While this guide provides a comparative overview based on available data, there remains a need for more systematic studies on cinnolines bearing a wider variety of substituents, particularly electron-withdrawing groups. Such experimental data, coupled with further theoretical investigations, will undoubtedly accelerate the rational design of novel cinnoline-based materials with tailored photophysical properties for a broad range of scientific and technological applications.

References

  • Hosen, M. N. (2022). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Nazmul Hosen. [Link]

  • Innovative Journal. (2020). A Concise Review on Cinnolines. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • MDPI. (2021). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • PubMed Central (PMC). (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • RSC Publishing. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]

  • ResearchGate. (2021). 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe. [Link]

  • Royal Society of Chemistry. (2021). Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. [Link]

  • Wikipedia. (2023). Cinnoline. [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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